Ruthenium zirconium
Description
Structure
2D Structure
Properties
CAS No. |
12218-91-6 |
|---|---|
Molecular Formula |
RuZr |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
ruthenium;zirconium |
InChI |
InChI=1S/Ru.Zr |
InChI Key |
QLHCBKPNNDKZOJ-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Ru] |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Fabrication Techniques for Ruthenium Zirconium Materials
Solution-Based Synthesis Routes
Solution-based methods are widely employed for the synthesis of ruthenium-zirconium materials due to their versatility and ability to produce complex nanostructures. These techniques involve the chemical transformation of precursors in a liquid phase to form the desired material.
Sol-Gel Processing for Ruthenium-Zirconium Oxide Nanostructures
The sol-gel process is a versatile bottom-up approach for synthesizing ruthenium-zirconium oxide nanostructures. mdpi.com This method offers excellent control over the material's microstructure and allows for the homogeneous distribution of components at an atomic level. nih.gov The process begins with the hydrolysis and partial condensation of precursors, typically metal alkoxides like zirconium propoxide and a ruthenium salt such as ruthenium(III) chloride hydrate, in a solvent. mdpi.comekb.egacs.org This leads to the formation of a "sol," a colloidal solution of solid particles. researchgate.net Subsequent polycondensation of these hydrolyzed precursors results in a "gel," which is an interconnected network of the polymerized metal oxide within the solvent. nih.govresearchgate.net
Drying of the wet gel is a critical step that significantly influences the properties of the final material. The resulting nanostructures can exhibit high specific surface areas and a homogeneous dispersion of ruthenium within the zirconia matrix. mdpi.com For instance, Ru/ZrO2 catalysts prepared via a sol-gel process have been shown to entrap ruthenium nanoparticles within the support, which can minimize metal leaching in acidic and hydrothermal conditions. researchgate.net Furthermore, the sol-gel method can be adapted to create complex oxides; for example, barium-promoted zirconia (Ba-ZrO2) supports synthesized by the citric acid method, a variation of the sol-gel technique, have been used to prepare active Ru/Ba-ZrO2 catalysts. researchgate.net
| Property | Value | Reference |
| Molar Composition | (RuO2)0.038(SiO2)0.962 | mdpi.com |
| Ruthenium Content | 6.3 wt% | mdpi.com |
| Precursors | RuCl3·3H2O, Si(OC2H5)4 (TEOS) | mdpi.com |
| Solvent | Ethanol | mdpi.com |
| Catalyst | HCl | mdpi.com |
Incipient Wetness Impregnation for Supported Ruthenium on Zirconia
Incipient wetness impregnation (IWI) is a widely used and straightforward technique for depositing a controlled amount of active metal onto a porous support material like zirconia. lu.se The principle of this method is to fill the total pore volume of the support with a solution containing the metal precursor, ensuring an even distribution of the active phase. lu.se The volume of the precursor solution is precisely matched to the pore volume of the zirconia support. lu.se Capillary action then draws the solution into the pores. lu.se
Following impregnation, the material is dried to evaporate the solvent, leaving the ruthenium precursor deposited on the surface of the zirconia support. lu.sersc.org Subsequent calcination and/or reduction steps are typically performed to convert the precursor into its final active metallic or oxide form. rsc.orgnih.gov For example, Ru/ZrO2 catalysts can be prepared by impregnating a zirconia support with an aqueous solution of a ruthenium precursor like RuCl3 or Ru(NO)(NO3)3. rsc.orgfudan.edu.cnrsc.org This method has been successfully used to prepare various ruthenium-based catalysts on zirconia and modified zirconia supports for a range of catalytic applications. rsc.orgfudan.edu.cn The effectiveness of this technique relies on the careful control of the precursor solution volume and concentration to achieve the desired metal loading and dispersion. lu.se
| Parameter | Description | Reference |
| Ruthenium Precursor | RuCl3, Ru(NO)(NO3)3 | rsc.orgfudan.edu.cnrsc.org |
| Support | Zirconia (ZrO2) | rsc.orgfudan.edu.cn |
| Drying Temperature | 100-110 °C | rsc.orgmdpi.com |
| Reduction Temperature | 400-450 °C | rsc.orgfudan.edu.cn |
| Metal Loading | 1-5 wt% | rsc.orgfudan.edu.cn |
Homogeneous Precipitation Methods for Ruthenium and Zirconia Nanotubes
Homogeneous precipitation is a technique that allows for the synthesis of uniform, well-defined nanostructures, including nanotubes of ruthenium and zirconia. researchgate.netacs.orgresearchgate.net This method involves the slow and controlled generation of a precipitating agent within a homogeneous solution of the metal precursors. acs.orgresearchgate.net The use of urea (B33335) is common in this process; upon heating, urea decomposes to generate ammonia (B1221849) and carbon dioxide, which gradually increases the pH of the solution, leading to the uniform precipitation of metal hydroxides or hydrated oxides. researchgate.netacs.orgresearchgate.net
This method has been employed to create ruthenium oxide nanotubes and mesostructured ruthenium compounds using surfactant assemblies as templates. researchgate.netacs.orgresearchgate.net For instance, the use of sodium dodecylsulfate as a template can lead to the formation of nanospherical ruthenium compounds. acs.org Similarly, zirconia nanotubes have been synthesized using various template-assisted methods, including the use of carbon nanotubes and porous alumina (B75360) membranes, in conjunction with precipitation techniques. researchgate.net The controlled nature of homogeneous precipitation allows for the formation of complex and well-ordered nanostructures. researchgate.netacs.orgresearchgate.net
Hydrothermal and Solvothermal Approaches for Composite Formation
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline nanomaterials, including ruthenium-zirconium composites, under elevated temperature and pressure. nih.govresearchgate.net In these techniques, the chemical reactions occur in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent within a sealed vessel, typically an autoclave. nih.govresearchgate.net These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined, crystalline nanostructures. nih.govacs.org
For the synthesis of zirconia-based materials, a zirconium salt such as zirconium oxychloride or zirconium n-propoxide is often used as a precursor. nih.govd-nb.info The reaction temperature, pressure, and the choice of solvent are critical parameters that influence the crystal phase, particle size, and morphology of the resulting zirconia. nih.govresearchgate.netacs.org For example, pure monoclinic and tetragonal zirconia nanoparticles can be selectively synthesized by using water and methanol, respectively, as the solvent in a solvothermal process. acs.org These methods have also been utilized to create Ru-loaded UiO-66, a zirconium-based metal-organic framework (MOF), through hydrothermal synthesis, which can then be calcined to produce Ru@ZrO2 catalysts. mdpi.com
| Parameter | Value/Description | Reference |
| Precursor (Zirconia) | Zirconium oxychloride (ZrO(NO3)2) | nih.gov |
| Precursor (Ruthenium) | Ruthenium moieties added to UiO-66 synthesis | mdpi.com |
| Solvent (Hydrothermal) | Water | nih.gov |
| Solvent (Solvothermal) | Methanol for tetragonal ZrO2, Water for monoclinic ZrO2 | acs.org |
| Temperature | 160-300 °C | nih.govresearchgate.netmdpi.com |
| Pressure | ~10 MPa | researchgate.net |
Vapor-Phase Deposition Techniques
Vapor-phase deposition techniques involve the deposition of a material from a gaseous phase onto a substrate. These methods are particularly well-suited for creating high-quality thin films with precise control over thickness and composition.
Magnetron Sputtering for Ruthenium-Zirconium Thin Films
Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of various materials, including ruthenium-zirconium alloys. doi.orgresearchgate.netmdpi.com The process takes place in a vacuum chamber where a target of the desired material (or multiple targets for co-sputtering) is bombarded with energetic ions, typically from an inert gas plasma like argon. doi.orgmdpi.com This bombardment causes atoms from the target to be ejected or "sputtered" and subsequently deposit onto a substrate, forming a thin film. arxiv.org
For the fabrication of ruthenium-zirconium films, co-sputtering from separate ruthenium and zirconium targets is a common approach. researchgate.netmdpi.com This allows for precise control over the film's composition by adjusting the sputtering power applied to each target. arxiv.org The properties of the resulting film, such as its crystal structure (amorphous or crystalline), are influenced by various deposition parameters including the sputtering power, working pressure, and substrate temperature. doi.orgresearchgate.net For example, it has been demonstrated that co-sputtering of ruthenium and molybdenum can lead to the formation of amorphous thin films. arxiv.org Similarly, Ru-Zr thin films with varying Zr content have been deposited on silicon substrates to study the effect of composition on the film's properties. researchgate.net
| Parameter | Value/Range | Reference |
| Base Pressure | 2 × 10⁻⁵ Pa | doi.org |
| Working Pressure | 0.3 Pa | doi.org |
| Sputtering Power | 90 W | doi.org |
| Substrate Bias | -100 V (dc) | doi.org |
| Annealing Temperature | 400-500 °C | doi.org |
Atomic Layer Deposition of Ruthenium-Zirconium Oxide Layers
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. nih.govsciopen.com The fabrication of ruthenium-zirconium oxide (Ru-Zr-O) layers via ALD typically involves a super-cycle approach, where cycles for depositing ruthenium oxide and zirconium oxide are alternated.
The ALD process for Ru-Zr-O thin films relies on sequential, self-limiting surface reactions. sciopen.com For the ruthenium oxide component, a common precursor is (2,4-dimethyloxopentadienyl)(ethylcyclopentadienyl)ruthenium, commercially known as Rudense®, used in conjunction with oxygen as the reactant. rsc.org Other organometallic ruthenium precursors, such as (η⁴-2,3-dimethylbutadiene)ruthenium tricarbonyl [Ru(DMBD)(CO)₃], have also been successfully employed for ALD of both ruthenium and ruthenium oxide films. acs.org The deposition of RuO₂ films using Ru(DMBD)(CO)₃ and an oxygen source typically occurs within a temperature window of 220 to 240 °C, yielding a growth per cycle (GPC) of approximately 0.065 nm/cycle. acs.org
For the zirconium oxide component, various zirconium precursors are available. Mixed alkylamido-cyclopentadienyl compounds of zirconium, such as (RCp)Zr(NMe₂)₃ (where R = H, Me, or Et), have been introduced for the ALD of high-permittivity zirconium oxide thin films using ozone as the oxygen source. rsc.org These precursors demonstrate good thermal stability and result in stoichiometric ZrO₂ films. rsc.org The ALD growth mode for these precursors is typically verified at around 300 °C, with a growth rate of about 0.9 Å/cycle. rsc.org Other potential precursors include those containing N-alkoxy carboxamidate-type ligands. nih.gov
The fabrication of a Ru-Zr-O nanolaminate involves the sequential pulsing of the selected ruthenium and zirconium precursors, separated by purging steps with an inert gas like nitrogen or argon to prevent gas-phase reactions. Each precursor pulse is followed by a pulse of an oxygen source, such as O₂, O₃, or water vapor, to form the respective oxide layer. google.com The composition of the final Ru-Zr-O film can be precisely controlled by adjusting the ratio of RuO₂ to ZrO₂ cycles in the ALD super-cycle.
| Parameter | Ruthenium Oxide ALD | Zirconium Oxide ALD |
| Precursor Example | (2,4-dimethyloxopentadienyl)(ethylcyclopentadienyl)Ru | (RCp)Zr(NMe₂)₃ |
| Oxygen Source | Oxygen (O₂) | Ozone (O₃) |
| Deposition Temp. | 220-270 °C rsc.orgacs.org | ~300 °C rsc.org |
| Growth per Cycle | ~0.065 nm/cycle acs.org | ~0.09 nm/cycle rsc.org |
Solid-State Processing
Solid-state processing methods are fundamental in materials science for synthesizing bulk materials and powders from solid precursors. These techniques typically involve high temperatures to facilitate diffusion and chemical reactions.
Powder metallurgy (PM) is a versatile process for fabricating metallic components, including alloys, from metal powders. ekb.eg The process for producing ruthenium-zirconium alloys via PM generally involves several key steps: powder preparation, compaction, and sintering.
Initially, fine powders of ruthenium and zirconium are sourced or produced. The production of ruthenium powder can be achieved by igniting ammonium (B1175870) ruthenium chloride in a hydrogen atmosphere at temperatures between 400 and 550 °C. google.com Zirconium powders can be produced via methods like the hydride-dehydride (HDH) process. researchgate.net The elemental powders are then mixed in the desired stoichiometric ratio. researchgate.net
The blended powder is compacted into a green body of a desired shape. researchgate.net Compacting pressures can vary significantly, for instance, from 0.5 to 20 tons per square inch (t.s.i.), depending on the powder characteristics. google.com Following compaction, the green body is subjected to sintering at elevated temperatures in a controlled atmosphere, such as a vacuum or an inert gas like argon, to prevent oxidation. google.comresearchgate.net Sintering temperatures for ruthenium are typically above 1350 °C to ensure suitable grain structure for subsequent hot working. google.com For zirconium carbide, sintering temperatures can range from 1650 to 2100 °C. nih.gov During sintering, atomic diffusion occurs, leading to the formation of intermetallic phases and the densification of the material. google.com The final product is a bulk Ru-Zr alloy whose mechanical properties are influenced by its density and microstructure. nih.gov
| Process Step | Description | Typical Parameters |
| Powder Preparation | Mixing of elemental Ru and Zr powders. | Ru powder from ammonium ruthenium chloride decomposition (400-550 °C). google.com |
| Compaction | Uniaxial or isostatic pressing of powder mixture. | 0.5 - 20 t.s.i. google.com |
| Sintering | Heating the compacted powder in a controlled atmosphere. | >1350 °C in vacuum or argon. google.com |
The thermal decomposition of molecular precursors is a widely used method for synthesizing mixed-metal oxides with high purity and homogeneity. umons.ac.be For ruthenium-zirconium oxides, this approach often involves the calcination of co-precipitated precursors or the decomposition of organometallic compounds.
One effective strategy involves the use of metal-organic frameworks (MOFs) as precursors. For instance, Ru@ZrO₂ catalysts have been prepared by the controlled thermal treatment of a zirconium-based MOF (UiO-66) into which ruthenium moieties have been incorporated. mdpi.com In a typical synthesis, a ruthenium salt like RuCl₃·xH₂O is added during the synthesis of the UiO-66 MOF. mdpi.com The resulting hybrid structure is then calcined in air at temperatures ranging from 400 to 600 °C. mdpi.com This process decomposes the organic linkers and leads to the formation of highly dispersed ruthenium clusters within a zirconium oxide matrix. mdpi.com The final crystalline phase of the ZrO₂ can be tuned by the calcination temperature, which in turn affects the material's properties. mdpi.com
Another approach is the thermal decomposition of a mixture of individual metal-organic precursors. academie-sciences.fr For example, a solution containing ruthenium and zirconium precursors, such as ruthenium(III) chloride and zirconium oxychloride dissolved in an appropriate solvent, can be heated to induce decomposition and oxide formation. researchgate.net The resulting material is often an amorphous solid solution at lower temperatures, which can be subsequently crystallized at higher temperatures. researchgate.net
| Precursor System | Decomposition Temperature | Product |
| Ru-doped UiO-66 MOF | 400 - 600 °C (in air) mdpi.com | Ru@ZrO₂ (highly dispersed Ru clusters in ZrO₂ matrix) mdpi.com |
| Mixed RuCl₃ and ZrOCl₂ | Low temperature (e.g., 563 K) followed by annealing researchgate.net | Amorphous Ru-Zr-O solid solution researchgate.net |
| Organometallic complexes | Varies depending on complex stability rsc.orgmdpi.com | Ru-Zr-O nanoparticles or thin films |
Electron-beam (e-beam) annealing is a technique that utilizes a focused beam of high-energy electrons to locally heat and induce structural changes in materials. aps.org This method is particularly useful for studying phase transformations, such as the crystallization of amorphous alloys. mdpi.comtandfonline.com
In the context of ruthenium-zirconium materials, e-beam annealing has been employed to investigate the crystallization of amorphous Ru-Zr-O solid solutions. researchgate.net An amorphous film, for example, with a composition of Ru₀.₄₈Zr₀.₅₂O₂, can be prepared by a low-temperature thermal decomposition method. researchgate.net This amorphous film can then be subjected to in-situ e-beam annealing within a transmission electron microscope (TEM). researchgate.net The focused electron beam provides the energy required to initiate crystallization. aps.org
Studies have shown that this process can induce spinodal decomposition in the amorphous Ru-Zr-O solid solution, leading to the formation of distinct ruthenium-rich and zirconium-rich oxide phases. researchgate.net The rapid and localized heating from the electron beam allows for the observation of these phase separation phenomena in real-time. researchgate.netaps.org The resulting microstructure consists of nanocrystalline domains within the previously amorphous matrix. This technique is a powerful tool for understanding the phase stability and decomposition pathways of these complex oxides. researchgate.net
| Material System | Annealing Method | Observation | Outcome |
| Amorphous Ru₀.₄₈Zr₀.₅₂O₂ film | In-situ TEM electron-beam annealing researchgate.net | Spinodal decomposition researchgate.net | Formation of nanocrystalline RuO₂ and ZrO₂ phases researchgate.net |
| Amorphous Fe-Zr-B alloys | Electron irradiation (2000 kV) tandfonline.com | Accelerated crystallization tandfonline.com | Formation of nanocrystalline α-Fe and cubic-Fe₂Zr tandfonline.com |
Thermal Decomposition of Precursors for Ruthenium-Zirconium Oxides
Template-Assisted and Scaffold-Based Fabrication
Template-assisted synthesis is a versatile bottom-up approach for creating nanomaterials with controlled morphologies, such as nanotubes, nanowires, and nanodots. This method utilizes a pre-existing porous structure as a scaffold to direct the growth of the desired material.
Both carbon nanotubes (CNTs) and porous anodic alumina (AAO) are widely used as templates for the fabrication of one-dimensional (1D) nanostructures. researchgate.netoaepublish.comacs.org
Carbon Nanotubes (CNTs) as Templates: CNTs can serve as templates for the synthesis of Ru-Zr nanostructures. oaepublish.com The high surface area and the inner hollow space of CNTs make them excellent supports or scaffolds. mdpi.comrsc.org For instance, ruthenium nanoparticles can be deposited onto the surface of CNTs. pku.edu.cn While direct synthesis of Ru-Zr compounds on CNTs is less documented, the principle involves impregnating the CNTs with a solution containing both ruthenium and zirconium precursors. Subsequent thermal treatment, such as calcination or reduction, would lead to the formation of Ru-Zr alloy or oxide nanoparticles anchored to the CNTs. mdpi.com The confined space within the nanotubes can also be utilized to synthesize Ru-Zr nanowires.
Anodic Porous Alumina (AAO) as Templates: AAO templates are characterized by a highly ordered, self-organized array of parallel cylindrical nanopores. researchgate.netnih.govrsc.org The diameter and depth of these pores can be precisely controlled during the electrochemical anodization of aluminum. researchgate.net To fabricate Ru-Zr nanostructures, the AAO template is filled with a precursor solution containing both ruthenium and zirconium salts. researchgate.net Techniques such as impregnation, sol-gel chemistry, or electrochemical deposition can be used to fill the nanopores. After filling, the template is subjected to a heat treatment to convert the precursors into the desired Ru-Zr oxide or alloy phase. mdpi.com Finally, the AAO template can be selectively etched away using an appropriate chemical agent, leaving behind an array of free-standing Ru-Zr nanotubes or nanowires. researchgate.net This method has been successfully used to synthesize separate zirconia and ruthenium oxide nanotubes. researchgate.net
| Template | Fabrication Process | Resulting Nanostructure |
| Carbon Nanotubes (CNTs) | Impregnation with Ru and Zr precursors followed by thermal treatment. mdpi.com | Ru-Zr nanoparticles decorated on CNTs or filled within CNTs. oaepublish.com |
| Anodic Porous Alumina (AAO) | Filling of nanopores with Ru and Zr precursors, followed by heat treatment and template removal. researchgate.netresearchgate.net | Arrays of Ru-Zr nanotubes or nanowires. |
Metal-Organic Framework (MOF) Derived Ruthenium-Zirconium Composites
Metal-Organic Frameworks (MOFs) have emerged as highly versatile precursors for the synthesis of advanced functional materials due to their tunable porosity, high surface area, and the homogeneous distribution of metal centers within their structure. mdpi.comunl.edu The use of zirconium-based MOFs is particularly advantageous owing to their exceptional thermal and chemical stability. unl.edumdpi.com By incorporating ruthenium into these frameworks, either during or after synthesis, and then subjecting the MOF to a controlled thermal treatment, it is possible to fabricate highly dispersed ruthenium-zirconium composite materials with tailored properties. mdpi.com
A prominent strategy involves the use of zirconium-based MOFs, such as the UiO-66 series, as templates. mdpi.com In this approach, a ruthenium precursor, like Ru³⁺, is introduced during the hydrothermal synthesis of the Zr-based MOF. mdpi.com This "one-pot" solvothermal method ensures a uniform distribution of ruthenium moieties throughout the MOF's crystalline structure. mdpi.comresearchtrends.net Subsequent controlled calcination of the hybrid Ru-containing MOF in air at specific temperatures (e.g., 400–600 °C) leads to the decomposition of the organic linkers, yielding ruthenium-doped zirconium oxide (Ru@ZrO₂) composites. mdpi.com This process preserves the porosity of the parent MOF and results in highly dispersed ruthenium metallic clusters within the zirconia matrix. mdpi.com
Another approach involves the post-synthetic modification of a pre-synthesized zirconium-based MOF. For instance, a water-stable zirconium(IV)-based MOF, [Zr₆O₄(OH)₄(BTC)₂(CH₃COO)₆] (Zr–BTC), has been modified with ruthenium nanoparticles to form Ru/Zr–BTC. chemicalpapers.com The modification does not alter the original structure of the Zr–BTC framework, as confirmed by X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) analyses. chemicalpapers.com This method allows for the controlled loading of ruthenium onto the stable MOF support.
The resulting Ru-Zr composites derived from MOFs exhibit unique catalytic properties. For example, Ru@ZrO₂ catalysts derived from UiO-66 have shown significant activity in the photo-thermal conversion of CO₂ to methane (B114726) (CH₄). mdpi.com The crystalline phase of the ZrO₂ support, which can be tuned by the calcination temperature, plays a crucial role in the catalytic selectivity. mdpi.com Monoclinic zirconia, obtained at a calcination temperature of 600 °C, has demonstrated much higher selectivity for CH₄ compared to its cubic allotrope. mdpi.com
Similarly, Ru/Zr–BTC catalysts have been successfully employed in the selective liquid-phase hydrogenation of furfural (B47365) to furfuryl alcohol, achieving high conversion and selectivity. chemicalpapers.com The reusability of these MOF-derived catalysts is a significant advantage; for instance, Ru/Zr MOFs used in benzyl (B1604629) alcohol oxidation could be reused up to five times without a significant loss in efficiency. chemicalpapers.com
A novel approach in this field is the synthesis of dual-atomic-site catalysts (DASCs) using a MOF precursor strategy. A Ru₁Zr₁/Co DASC was synthesized, exhibiting enhanced performance in Fischer-Tropsch synthesis. iphy.ac.cnacs.org This method highlights the potential for creating complex, multi-metallic catalysts with precisely controlled atomic arrangements, leading to synergistic effects between the different metal centers. iphy.ac.cnresearchgate.net
The synthesis conditions and the resulting material properties are summarized in the table below, showcasing the versatility of the MOF-derived approach for creating advanced Ruthenium-Zirconium composites.
| MOF Precursor | Synthesis Method | Ruthenium Source | Calcination Temp. (°C) | Resulting Composite | Key Research Finding | Reference |
| UiO-66 | Hydrothermal synthesis with in-situ Ru incorporation | Ru³⁺ | 400-600 | Ru@ZrO₂ | Highly active for photo-thermal CO₂ methanation; selectivity tuned by ZrO₂ phase. | mdpi.com |
| Zr-BTC | Post-synthetic modification | Ru nanoparticles | N/A | Ru/Zr–BTC | High conversion (99.4%) and 100% selectivity for furfural hydrogenation to furfuryl alcohol. | chemicalpapers.com |
| Ru/Zr MOF | Hydrothermal and ultrasonic methods | Ruthenium metal | N/A | Ru/Zr MOF | Effective catalyst for benzyl alcohol oxidation, reusable up to 5 times. | chemicalpapers.com |
| MOF precursor | MOF-mediated synthesis strategy | N/A | N/A | Ru₁Zr₁/Co DASC | Enhanced activity and selectivity in Fischer-Tropsch synthesis due to synergistic effects. | iphy.ac.cnacs.org |
Advanced Characterization Techniques for Elucidating Ruthenium Zirconium Structures and Interactions
Microscopy and Imaging Techniques
Microscopy and imaging are indispensable for the direct visualization of Ru-Zr materials, offering information on their morphology, particle size, and elemental distribution at various length scales.
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the nanostructure of ruthenium-zirconium materials. It provides high-resolution images that allow for the direct measurement of nanoparticle size and observation of their distribution on a support material.
In studies of ruthenium supported on zirconia (ZrO2), TEM analysis has been crucial for determining the dispersion and size of the ruthenium nanoparticles. For instance, in Ru-Zr catalysts, TEM images have shown that ruthenium nanoparticles, typically in the range of 1 to 5 nm, can be highly dispersed across the zirconia support. nih.gov The uniform distribution of these small nanoparticles is often a key factor in the catalytic activity of the material. In some cases, ruthenium particles are so highly dispersed that they are not easily visualized by TEM, suggesting an amorphous or very finely divided state. mdpi.com
The particle size distribution is a critical parameter obtained from TEM analysis. For example, in Ru-Zn/m-ZrO2 catalysts, TEM images revealed that ruthenium particles were uniformly dispersed with an average size of around 4.5 nm. researchgate.net Importantly, post-reaction analysis showed that this particle size was maintained, indicating good stability against aggregation during the catalytic process. researchgate.net Similarly, for ruthenium nanoparticles on tungstated zirconia, TEM analysis confirmed the presence of ~1–5 nm Ru nanoparticles. nih.gov
High-resolution TEM (HR-TEM) can provide even more detailed structural information, including the visualization of crystal lattice fringes. For Ru-ZrO2-x/C catalysts, HR-TEM has been used to examine the crystal structures and particle sizes in detail, revealing particles smaller than 2 nm. chemrxiv.org
Table 1: Ruthenium Particle Size in Various Ru-Zr Based Catalysts Determined by TEM
| Catalyst System | Support Material | Average Ru Particle Size (nm) | Reference |
|---|---|---|---|
| Ru/Ce0.5Zr0.5O2 | Ceria-Zirconia | 1.3 | mdpi.com |
| Ru/Ce0.4Zr0.5Y0.05La0.05O2 | Ceria-Zirconia-Yttria-Lanthana | 1.2 | mdpi.com |
| Ru-Zr | Zirconia | ~1-5 | nih.gov |
| Ru-Zn(0.60)/m-ZrO2 | Monoclinic Zirconia | ~4.5 | researchgate.net |
| Ru/SiW@UiO-66 | Zirconium-based MOF | 1.5-4 | frontiersin.org |
| Ru-MoZr | Molybdenum-doped Zirconia | ~1-4 | osti.gov |
This table is interactive. Click on the headers to sort the data.
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) is a vital tool for examining the surface morphology and elemental composition of ruthenium-zirconium materials. SEM provides high-resolution images of the sample's surface, revealing details about its topography and microstructure. nih.gov When combined with EDS, which detects characteristic X-rays emitted from the sample when bombarded with electrons, it allows for the qualitative and quantitative analysis of the elemental distribution across the imaged area. thermofisher.comiagi.or.id
In the study of Ru-Zr catalysts, SEM images have shown how the addition of ruthenium can alter the surface morphology of the zirconia support, sometimes leading to the formation of new surface phases. conicet.gov.ar For instance, in Ru-Ce-Zr-O catalysts, SEM revealed a random dispersion of spherical ruthenium nanoparticles, estimated to be between 20 and 30 nm in size, on the ceria-zirconia support. nih.gov
The elemental mapping capability of EDS is particularly valuable for confirming the distribution of ruthenium and zirconium. conicet.gov.ar In various Ru-Zr systems, EDS mapping has demonstrated a homogeneous distribution of both ruthenium and zirconium on the catalyst surface, which is often crucial for achieving desired catalytic performance. conicet.gov.arnih.goviphy.ac.cn For example, in Ru-MoZr catalysts, EDS mapping confirmed the high dispersion of ruthenium nanoparticles and molybdenum oxide clusters on the zirconia support. osti.gov Similarly, for Ru1Zr1/Co catalysts, EDS analysis indicated a uniform distribution of both ruthenium and zirconium species. iphy.ac.cn
EDS can also provide semi-quantitative analysis of the elemental composition. In a study of photofunctionalized zirconia implants, EDS analysis showed changes in the surface elemental composition, specifically an increase in oxygen and a decrease in carbon concentration after treatment. nih.gov For Ru-Ce-Zr-O catalysts, FESEM-EDS analysis was used to determine the weight percentages of Ru, Ce, Zr, and O, confirming the successful incorporation of ruthenium into the ceria-zirconia matrix. nih.gov
Table 2: Elemental Composition of Ru-CZO Catalysts from FESEM-EDS Analysis
| Sample | Ru (wt.%) | Ce (wt.%) | Zr (wt.%) | O (wt.%) | Reference |
|---|---|---|---|---|---|
| CZO | 0.0 | 58.7 | 24.9 | 16.4 | nih.gov |
| 1.0 wt.% Ru-CZO | 1.0 | 58.1 | 24.6 | 16.3 | nih.gov |
| 1.5 wt.% Ru-CZO | 1.5 | 57.8 | 24.5 | 16.2 | nih.gov |
| 2.0 wt.% Ru-CZO | 2.0 | 57.5 | 24.3 | 16.2 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Spherical aberration-corrected electron microscopy, available in both transmission (AC-TEM) and scanning transmission (AC-STEM) modes, represents a significant advancement in imaging, enabling the visualization of materials at the atomic scale. wikipedia.orgdectris.com By correcting for the spherical aberration of the objective lens, these microscopes can achieve sub-ångström resolution, allowing for the direct imaging of individual atoms and their arrangements within a material's structure. cern.chtoray-research.co.jp
This technique has been instrumental in elucidating the fine details of ruthenium-zirconium structures. For example, in a Ru1Zr1/Co dual-atomic-site catalyst, aberration-corrected high-angle annular dark-field scanning TEM (AC-HAADF-STEM) was used to observe atom-sized bright dots on the cobalt oxide nanoparticles, which were identified as isolated ruthenium and zirconium atoms. iphy.ac.cn This provided direct evidence for the formation of the desired dual-atomic-site structure. The images also revealed lattice spacings corresponding to different crystal planes of the support materials. iphy.ac.cn
In the context of Ru-ZrO2-x/C single-atom catalysts, AC-STEM was employed to confirm the dispersion of individual ruthenium single atoms on the surface of tetragonal zirconia nanoparticles. The ability to directly visualize these single atoms is crucial for understanding the structure-property relationships in single-atom catalysis.
Furthermore, aberration-corrected microscopy can be combined with spectroscopic techniques like electron energy loss spectroscopy (EELS) for atomic-scale chemical analysis. fu-berlin.de This allows for the identification of the elemental identity of individual atomic columns in the image, providing a comprehensive understanding of the material's structure and composition at the most fundamental level. The high resolution of AC-STEM also allows for the detailed characterization of interfaces, such as the boundary between a ruthenium nanoparticle and the zirconia support, which can play a critical role in the material's properties. fu-berlin.de
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Mapping
Diffraction and Scattering Methods
Diffraction and scattering techniques are fundamental for probing the crystalline structure of ruthenium-zirconium materials. They provide information on the phases present, their crystal structure, and the size of the crystalline domains.
X-ray diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine their structural properties. rms-foundation.ch When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the material's crystal lattice, producing a unique diffraction pattern that serves as a "fingerprint" for that phase. mdpi.comwashington.edu
In the study of ruthenium-zirconium compounds, XRD is essential for confirming the formation of desired crystalline phases and for identifying any impurities. For instance, in Ru-ZrO2-x/C catalysts, XRD patterns confirmed the presence of tetragonal ZrO2 (t-ZrO2) and a small amount of monoclinic ZrO2 (m-ZrO2), while no peaks corresponding to metallic ruthenium were observed, suggesting that the ruthenium was highly dispersed or amorphous. Similarly, for ceria-zirconia supported ruthenium catalysts, XRD data proved the formation of CeO2-ZrO2 solid solutions. mdpi.com
XRD is also widely used to estimate the average size of the crystalline domains (crystallites) within a material through the analysis of peak broadening. The Scherrer equation relates the width of the diffraction peaks to the crystallite size; broader peaks generally indicate smaller crystallites. acs.orguc.eduinstanano.com This analysis has been applied to various Ru-Zr systems. For example, in a study of Cu and Cu-Zr samples, XRD was used to characterize the crystallite size, which was found to be around 60 nm. cuni.cz For ceria-zirconia supported ruthenium catalysts, XRD was used to determine that the crystallite size of the support decreased with increasing zirconium content. mdpi.com
Table 3: Crystallite Size of Ceria-Zirconia Supports Determined by XRD
| Catalyst System | Support Composition | Crystallite Size (nm) | Reference |
|---|---|---|---|
| Ru/Ce0.75Zr0.25O2 | 75% CeO2, 25% ZrO2 | 8.2 | mdpi.com |
| Ru/Ce0.5Zr0.5O2 | 50% CeO2, 50% ZrO2 | 7.5 | mdpi.com |
| Ru/Ce0.4Zr0.5Y0.05La0.05O2 | 40% CeO2, 50% ZrO2, 5% Y2O3, 5% La2O3 | 6.4 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
It is important to note that XRD provides information about the bulk crystalline structure of the material. mdpi.com Therefore, it is often used in conjunction with surface-sensitive techniques to obtain a complete picture of the material's properties.
Powder X-ray diffractometry (PXRD) is a specific application of X-ray diffraction where the sample is in a powdered or polycrystalline form. This ensures that all possible crystal orientations are present, resulting in a diffraction pattern that is representative of the bulk material. washington.edusgservice.com.tw PXRD is a versatile and widely used technique for the routine characterization of crystalline materials, including ruthenium-zirconium compounds. sgservice.com.twrsc.org
The primary application of PXRD is phase identification. By comparing the experimental diffraction pattern to databases of known materials, the crystalline phases present in the sample can be identified. ncl.ac.uk This is crucial for verifying the synthesis of the desired Ru-Zr compound and for detecting any crystalline impurities. For example, in the synthesis of a zirconium-based metal-organic framework (MOF) modified with ruthenium, PXRD was used to confirm that the MOF structure was maintained after the incorporation of the ruthenium nanoparticles. chemicalpapers.com
PXRD is also used for quantitative phase analysis, which determines the relative amounts of different crystalline phases in a mixture. rms-foundation.ch This can be important for understanding the composition of multi-phase Ru-Zr materials. Furthermore, detailed analysis of the PXRD pattern can provide information about the material's unit cell dimensions, crystal symmetry, and the degree of crystallinity. sgservice.com.tw For instance, in a study of a Zr-based metallic glass, the PXRD pattern showed a broad, diffuse hump, which is characteristic of an amorphous material, confirming the absence of any crystalline phases in the as-cast specimens. researchgate.net
The technique is also sensitive to changes in the crystal structure, such as those that might occur during catalytic reactions or thermal treatments. In-situ PXRD allows for the monitoring of these changes in real-time, providing valuable insights into the material's stability and transformation pathways.
X-ray Diffraction (XRD) for Crystalline Phase Identification and Crystallite Size Analysis
Spectroscopic Probes
Spectroscopy offers a powerful lens to examine the electronic and vibrational states of ruthenium-zirconium compounds, revealing details about their chemical makeup and the interactions between the constituent elements.
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the near-surface region of a material. In the study of ruthenium-zirconium systems, XPS is instrumental in identifying the oxidation states of both ruthenium and zirconium.
For instance, in zirconia-supported ruthenium catalysts, XPS analysis of the Zr 3d core level often shows binding energies around 181.9 eV for Zr 3d₅/₂, corresponding to the Zr⁴⁺ oxidation state, similar to that in ZrO₂. mdpi.com The Ru 3d and Ru 3p peaks are analyzed to determine the state of ruthenium. Metallic ruthenium (Ru⁰) typically exhibits a Ru 3d₅/₂ binding energy in the range of 279.9–280.2 eV. nih.gov In contrast, oxidized ruthenium species, such as Ru⁴⁺ in RuO₂, show higher binding energies. For example, Ru⁴⁺ has been identified with a Ru 3d₅/₂ binding energy of approximately 282.11 eV. mdpi.com Some studies have also reported other oxidized states like RuOₓ (2 < x ≤ 3) at even higher binding energies. researchgate.net
The relative intensities of the XPS peaks can provide information about the surface composition. For example, the ratio of the Zr 3d₅/₂ and Ru 3d₅/₂ peak areas can be used to calculate the relative surface concentrations of zirconium and ruthenium. nih.gov It has been observed that in some catalyst preparations, an increase in the Zr/Ru molar ratio leads to an enhanced intensity of the Zr 3d peak, indicating a greater presence of zirconium species on the surface. nih.gov
Table 1: Representative XPS Binding Energies for Ruthenium and Zirconium Species
| Element | Core Level | Oxidation State | Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Zirconium | Zr 3d₅/₂ | Zr⁴⁺ | ~181.9 - 182.9 | mdpi.com |
| Zirconium | Zr 3d₅/₂ | Zr²⁺ | --- | osti.gov |
| Zirconium | Zr 3d₃/₂ | Zr⁴⁺ | ~185.3 | |
| Ruthenium | Ru 3d₅/₂ | Ru⁰ (metallic) | 279.9 - 280.2 | nih.govmdpi.com |
| Ruthenium | Ru 3d₅/₂ | Ru⁴⁺ (in RuO₂) | ~281.0 - 282.57 | mdpi.com |
| Ruthenium | Ru 3p₃/₂ | Ru⁴⁺ | ~463.4 | mdpi.com |
Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.
Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the chemical bonds and functional groups present in a material, particularly on its surface. In the context of ruthenium-zirconium systems, FTIR is often used to study the adsorption of molecules and to understand the nature of the active sites.
For example, in studies of CO hydrogenation on Ru/ZrO₂ catalysts, in-situ FTIR has been used to monitor the evolution of adsorbed species. nih.gov Linearly adsorbed CO species on metallic ruthenium sites typically show IR bands in the region of 2012–2028 cm⁻¹, while bridge-type adsorbed CO species appear at lower wavenumbers, around 1763 cm⁻¹. nih.gov The presence of zirconia can influence the adsorption of CO, with some studies showing that Zr-O-Ru interfacial structures lead to weaker bridge-type CO adsorption and stronger linear CO adsorption. nih.gov
FTIR can also be used to study the interaction of hydrogen with Ru/ZrO₂. Studies have shown the formation of H₂O-like species on the ZrO₂ support, characterized by a bending mode around 1600 cm⁻¹ and a broad stretching mode between 2500–3800 cm⁻¹. acs.org This is attributed to the spillover of hydrogen atoms from the ruthenium particles to the zirconia support, where they react with surface lattice oxygen. acs.org The modification of metal-organic frameworks (MOFs) like Zr-BTC with ruthenium has also been confirmed using FTIR, where the spectra indicate that the fundamental structure of the MOF is retained after the incorporation of ruthenium. chemicalpapers.com
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environment
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for elucidating the local atomic environment around a specific element. It is particularly useful for amorphous materials or highly dispersed nanoparticles where long-range order is absent. XAFS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. acs.org For ruthenium-zirconium materials, Ru K-edge XANES can distinguish between metallic ruthenium and oxidized species like RuO₂ based on the features of the absorption edge. acs.orgresearchgate.net Similarly, Zr K-edge XANES can confirm the local structure, for instance, indicating whether zirconium exists in a tetragonal or monoclinic phase. nih.govunipd.it
EXAFS analysis provides quantitative information about the number and type of neighboring atoms and their distances from the absorbing atom. chimia.chuu.nl In Ru/ZrO₂ catalysts, Ru K-edge EXAFS has been used to show that ruthenium can be atomically dispersed on the zirconia support, with Ru-O bonds being dominant and no significant Ru-Ru coordination. chimia.ch In bimetallic Ru-Zr systems, EXAFS can reveal the formation of alloys or intermetallic compounds by analyzing the coordination shells around both Ru and Zr atoms. polimi.it For example, in a study of Ru-Sn/montmorillonite catalysts, in-situ XAFS tracked the reduction of ruthenium and tin oxides to form Ru-Sn bimetallic particles under reaction conditions. nii.ac.jp
Table 2: Illustrative EXAFS Fitting Parameters for a Ru/ZrO₂ Catalyst
| Absorbing Atom | Scattering Pair | Coordination Number (N) | Interatomic Distance (Å) | Debye-Waller Factor (Ų) |
|---|---|---|---|---|
| Ru | Ru-O | 4 | 2.07 | --- |
| Ru | Ru-Ru | 12 | 2.68 | 0.0100 |
| Ru | Ru-Cu | 0.1 | 2.72 | --- |
Note: These values are examples and will vary depending on the specific material and its preparation. Data sourced from various studies. polimi.itrsc.org
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of molecules and crystal lattices. It is a valuable tool for identifying the phases present in ruthenium-zirconium materials and for detecting the presence of specific chemical bonds.
In the analysis of zirconia-supported ruthenium oxide catalysts, Raman spectroscopy can distinguish between different phases of zirconia, such as monoclinic and tetragonal. scispace.comresearchgate.net Crystalline RuO₂ typically shows characteristic Raman bands at approximately 521, 640, and 704 cm⁻¹. scispace.com The presence and intensity of these bands can indicate the formation and dispersion of RuO₂ on the zirconia support. At low ruthenium surface densities, RuOₓ may exist as isolated species, which may not be easily detectable by Raman, while at higher densities, the formation of RuO₂ clusters becomes evident through the appearance of its characteristic Raman peaks. nih.gov
Raman spectroscopy can also be used to study the interaction between ruthenium and zirconia. For example, in simulated nuclear fuel debris containing uranium, stainless steel, and zirconium, Raman spectroscopy was able to identify various chemical components, including monoclinic and tetragonal ZrO₂. tandfonline.com The technique is sensitive to structural changes, and shifts in the Raman bands of ZrO₂ can suggest the dissolution of other elements into its lattice. tandfonline.com
Elemental and Compositional Analysis
Determining the precise elemental and compositional makeup of ruthenium-zirconium materials is essential for understanding their properties and for ensuring reproducibility in their synthesis and application.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Bulk Elemental Composition
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used to determine the bulk elemental composition of a material. The sample is introduced into an argon plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.
Auger Electron Spectroscopy (AES) for Depth Profiling and Interfacial Analysis
Auger Electron Spectroscopy (AES) is a highly surface-sensitive analytical technique used for determining the elemental composition of the near-surface region of materials, typically within the top 3-10 nanometers. eag.comcarleton.edu The method involves bombarding a sample with a focused high-energy electron beam, which causes the ejection of a core-level electron from an atom. cityu.edu.hk An electron from a higher energy level then drops to fill the vacancy, and the energy released from this transition is transferred to a third electron, the "Auger electron," which is ejected from the atom. cityu.edu.hk The kinetic energy of this Auger electron is characteristic of the element from which it originated, allowing for elemental identification of all elements except hydrogen and helium. eag.comcarleton.edu
In the context of ruthenium-zirconium materials, AES is particularly valuable for depth profiling and interfacial analysis. When combined with an ion gun that sputters away surface layers, AES can perform compositional depth profiling. eag.commeasurlabs.com This process involves alternating between sputtering to remove a thin layer of material and acquiring an Auger spectrum from the newly exposed surface. cityu.edu.hk By repeating this cycle, a profile of elemental concentration as a function of depth is generated. This is critical for analyzing layered structures, such as a ruthenium film deposited on a zirconia substrate, to verify layer thickness and elemental distribution. doi.org For instance, AES depth profiles of as-deposited Cu-Ru-Zr/SiO2 multilayer samples have demonstrated well-defined stacked structures with sharp transitions at each interface, confirming the integrity of the layers. doi.org
Interfacial analysis using AES provides crucial insights into the chemical interactions at the boundary between ruthenium and zirconium. The technique's high spatial resolution (with beam diameters down to 10-20 nm) allows for the examination of specific features at the interface. eag.com This capability is used to investigate phenomena such as interdiffusion of elements across the interface, the formation of new chemical phases like zirconium oxide (ZrOₓ) at a Cu-alloy/SiO₂ interface in Ru-Zr containing systems, or the presence of contaminants. doi.orgnih.gov The chemical shifts in the Auger peaks can also provide information about the chemical state and bonding of the elements, although with less precision than X-ray Photoelectron Spectroscopy (XPS). wellesley.edu
Table 1: Capabilities of Auger Electron Spectroscopy for Ruthenium-Zirconium Analysis This interactive table summarizes the key analytical strengths of AES.
| Feature | Description | Relevance to Ruthenium-Zirconium Systems |
|---|---|---|
| Surface Sensitivity | Analyzes the elemental composition of the top 3-10 nm of a sample surface. eag.com | Ideal for studying surface properties of Ru-Zr catalysts and thin films where surface composition dictates performance. |
| Depth Profiling | Sequentially removes surface layers with an ion beam to analyze composition as a function of depth. cityu.edu.hkmeasurlabs.com | Enables the characterization of layered Ru/ZrO₂ structures, film thickness, and diffusion gradients between layers. doi.org |
| Interfacial Analysis | Provides elemental composition at the boundary between different material layers. doi.orgwellesley.edu | Crucial for understanding metal-support interactions, adhesion, and the formation of interfacial oxides or alloys. doi.org |
| High Spatial Resolution | The electron beam can be focused to <10 nm, allowing for elemental mapping of small features. eag.com | Allows for the analysis of individual nanoparticles or specific regions on a heterogeneous surface. |
| Elemental Coverage | Detects all elements from Lithium to Uranium. wellesley.edu | Ensures comprehensive analysis of ruthenium, zirconium, oxygen, carbon, and other potential elements in the system. |
Porosity and Surface Area Characterization
The porosity and specific surface area of ruthenium-zirconium materials are critical parameters, particularly in catalytic applications, as they directly influence the number of accessible active sites and the efficiency of mass transport for reactants and products. These properties are most commonly determined through gas adsorption analysis.
Nitrogen Adsorption-Desorption Isotherms (BET Method) for Specific Surface Area and Pore Distribution
Nitrogen adsorption-desorption analysis at 77 K (the boiling point of liquid nitrogen) is a standard technique for characterizing the porous structure of materials. orientjchem.orgnorlab.com The experiment generates an isotherm, which is a plot of the volume of nitrogen gas adsorbed by the material against the relative pressure (P/P₀). orientjchem.org The shape of this isotherm provides initial qualitative information about the material's pore structure. norlab.com
The Brunauer-Emmett-Teller (BET) method is a widely used model applied to the nitrogen adsorption data to calculate the specific surface area (SSA) of the material in square meters per gram (m²/g). lucideon.comresearchgate.net The theory extends the Langmuir model of monolayer adsorption to multilayer adsorption, allowing for the determination of the amount of nitrogen gas required to form a single molecular layer on the entire surface of the material. researchgate.netjove.com For example, Ru-ZrO₂-x/C catalysts prepared from a Zr-based metal-organic framework (MOF) were found to have a high BET surface area of 465 m²/g. osti.gov Similarly, a Ru@UiO-66 catalyst, where ruthenium is encapsulated in a zirconium-based MOF, exhibited a specific surface area of 766.4 m²/g. semanticscholar.org
The complete isotherm, including the desorption branch, reveals more detail about the pore size distribution. The presence and shape of a hysteresis loop, which is a divergence between the adsorption and desorption curves, are indicative of mesoporosity (pores with diameters between 2 and 50 nm). lucideon.comnih.gov The Barrett-Joyner-Halenda (BJH) method is a classical model applied to the desorption branch of the isotherm to calculate the pore size distribution and total pore volume. semanticscholar.orggithub.io This analysis is essential for understanding the accessibility of the internal structure of the catalyst. For instance, Ru@UiO-66 was found to have a uniform pore diameter of 3.4 nm, confirming its mesoporous nature. semanticscholar.org In contrast, some Ru-on-zirconia materials show characteristic mesoporous structures with diameters around 10 nm. nih.gov
Table 2: Porosity and Surface Area Data for Various Ruthenium-Zirconium Materials This interactive table presents research findings on the textural properties of different Ru-Zr compounds determined by nitrogen physisorption.
| Material | Specific Surface Area (SBET) (m²/g) | Pore Diameter (nm) | Pore Volume (cm³/g) | Source |
|---|---|---|---|---|
| Ru@UiO-66 | 766.4 | 3.4 | - | semanticscholar.org |
| Ru-ZrO₂-x/C | 465 | - | - | osti.gov |
| Ru/Ce₀.₅Zr₀.₅O₂ | - | 1.3 (Ru particle size) | - | mdpi.com |
| Ru₀.₁₀UiO-66 | 1220 | - | - | mdpi.com |
Theoretical and Computational Chemistry Approaches in Ruthenium Zirconium Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool in the computational analysis of ruthenium-zirconium systems. It offers a balance of computational cost and accuracy, enabling detailed investigations into the electronic properties and chemical reactivity that govern the material's performance in catalytic and electrochemical applications.
Electronic Structure and Bonding Analysis
DFT calculations are fundamental to understanding the electronic structure and the nature of chemical bonding in ruthenium-zirconium materials. The introduction of zirconium into ruthenium-based compounds, particularly ruthenium oxide (RuO₂), significantly modifies the electronic properties. nih.govnih.govacs.org
In ternary systems, such as ruthenium-zirconium borides, DFT analysis has been used to probe bonding characteristics. These calculations revealed that heteroatomic interactions between ruthenium and zirconium are primary contributors to the structural stability of the compound. researchgate.net Furthermore, DFT calculations on Ru single atoms supported on a ZrO₂ surface clarified the nature of the interfacial bond; the Ru-Zr bond peak observed experimentally was identified through calculations as being mediated by oxygen bonding. osti.gov The cohesive energy of a Ru atom on the ZrO₂ surface is significantly increased in the presence of an oxygen vacancy, indicating a strong metal-support interaction that anchors the active metal site. osti.gov
Table 1: Calculated Cohesive and Adsorption Energies on Ru-ZrO₂ Systems
| System | Parameter | Calculated Value (eV) | Source |
| Ru on ZrO₂ (no vacancy) | Cohesive Energy (ΔEcoh) | 2.24 | osti.gov |
| Ru on ZrO₂ (with O vacancy) | Cohesive Energy (ΔEcoh) | 4.27 | osti.gov |
| H on Ru Single Atom/ZrO₂ | Adsorption Energy (ΔEads) | -0.15 | osti.gov |
| OH* on Ru sites | Adsorption Energy (Eads) | -0.26 | nih.gov |
| OH* on Zr sites | Adsorption Energy (Eads) | -1.33 | nih.gov |
Surface Reactivity and Adsorption Mechanism Simulations
The surface reactivity of Ru-Zr materials, a key factor in catalysis, is extensively modeled using DFT. These simulations provide atomic-scale details of how reactant molecules interact with the catalyst surface. DFT studies have shown that on tetragonal zirconia (t-ZrO₂(101)) surfaces, the adsorption of ruthenium atoms or clusters involves minimal charge transfer on stoichiometric surfaces. researchgate.netacs.org However, on reduced surfaces (i.e., those with oxygen vacancies), a significant electron transfer occurs from the oxide support to the adsorbed metal. researchgate.netacs.org
Similarly, for the hydrogen evolution reaction (HER), DFT calculations showed that Ru single atoms on a ZrO₂ surface have a more favorable hydrogen adsorption energy (ΔEads = -0.15 eV) compared to bulk Ru (-0.50 eV) or platinum (-0.38 eV), positioning it advantageously in volcano plots for HER activity. osti.gov The presence of Ru nanoparticles on the zirconia surface can also thermodynamically favor the removal of lattice oxygen from the support, a process known as oxygen reverse spillover. researchgate.netacs.org
Reaction Pathway and Activation Energy Determination
Beyond adsorption, DFT is employed to map out entire reaction pathways and calculate the associated activation energy barriers, which are critical for predicting reaction kinetics and mechanisms. For Zr-promoted Ru catalysts, DFT calculations have demonstrated a change in the H-assisted CO dissociation pathway. nih.gov The calculations showed that while the hydrogenation of COH* to HCOH* has a high energy barrier (1.15 eV), the dissociation of the COH* intermediate has a much lower barrier of only 0.25 eV. nih.gov This indicates that the ZrO₂-promoted surface accelerates CO dissociation by favoring the COH* pathway, a finding consistent with experimentally observed decreases in the apparent activation energy. nih.gov
In the field of electrocatalysis, particularly the oxygen evolution reaction (OER), DFT studies on Zr-substituted RuO₂ have been insightful. While average activity across all possible substitution sites might be lower than pure RuO₂, calculations predict that Zr substitution at specific sites can lead to higher theoretical OER activity. nih.govacs.org This site-dependent effect underscores the importance of precise structural control. researchgate.netresearchgate.net Some calculations even suggest that Zr substitution could promote an alternative OER mechanism. nih.gov Furthermore, these computational models are used to assess catalyst stability, showing that Zr substitution at certain sites can increase the activation barriers for the dissolution of ruthenium, a primary degradation pathway for RuO₂-based catalysts in acidic media. nih.govacs.org
Table 2: Calculated Activation Energy Barriers (Ea) on a ZrO₂-Promoted Ru Surface
| Reaction Step | System Model | Activation Energy (eV) | Source |
| COH* Formation | Zr₃O₆H₅/Ru(001) | 0.39 | nih.gov |
| COH* Dissociation | Zr₃O₆H₅/Ru(001) | 0.25 | nih.gov |
| HCOH* Formation | ZrO₂-promoted Ru | 1.15 | nih.gov |
Hydrogen Spillover Mechanism Elucidation
Hydrogen spillover, the migration of activated hydrogen atoms from a metal where they are generated (e.g., Ru) to a support material (e.g., ZrO₂), is a crucial phenomenon in hydrogenation catalysis. DFT calculations have been instrumental in elucidating this mechanism. A computational study on hydrogen adsorption and dissociation on Ru₁₀ clusters supported on a tetragonal ZrO₂(101) surface provided a foundational understanding of this process. unimib.it
More complex systems, such as ruthenium on tungstated zirconia (Ru/WOx-ZrO₂), have also been investigated, using Ru on zirconia (Ru-Zr) as a reference. nih.gov DFT calculations for these systems confirmed that highly dispersed tungstate (B81510) (WOx) clusters on the zirconia support can store hydrogen in surface hydroxyls via spillover from the active Ru phase, which is responsible for dissociating molecular H₂. nih.gov The calculations showed that hydrogen is bound significantly more strongly to W-OH groups on the support than to the Ru sites themselves, facilitating this storage mechanism. nih.gov This work highlights the potential for reverse spillover, where stored hydrogen migrates back to the active sites to participate in hydrogenation reactions, thereby influencing product selectivity and suppressing unwanted side reactions like methanation. nih.gov
Ab Initio and Thermodynamic Calculations
Combining first-principles quantum mechanical calculations with classical thermodynamics allows for the construction of phase diagrams, providing a macroscopic view of material stability under different conditions of temperature, pressure, and composition.
Equilibrium Phase Diagram Construction for Ruthenium-Zirconium-Oxygen Systems
The equilibrium phase diagram for the ruthenium-zirconium-oxygen (Ru-Zr-O) ternary system has been constructed by combining ab initio DFT calculations with thermodynamic models. researchgate.net These theoretical phase diagrams reveal that the solubility between ruthenium oxide and zirconium oxide is very low under typical experimental conditions, which aligns well with experimental observations. nih.govresearchgate.net
The calculations provide theoretical support for the phenomenon that solid-solution phases of Ru-Zr-O, if formed, are generally metastable. researchgate.net These metastable phases are subject to phase separation through a process known as spinodal decomposition, which leads to a mixture of a Ru-rich rutile oxide phase and a Zr-rich oxide phase. researchgate.net The fundamental understanding derived from these calculated phase diagrams offers crucial guidance for the design and synthesis of Ru-based mixed oxides, suggesting that techniques like amorphization or the use of dopants might be effective in suppressing this phase separation to create more homogenous and potentially more active catalysts. researchgate.net
Martensite (B1171850) Transformation Analysis in Ruthenium-Zirconium Alloys
The martensitic transformation, a diffusionless solid-state phase transition, is fundamental to the shape-memory effect and transformation toughening phenomena observed in various alloy systems. uq.edu.au Computational analysis, particularly through first-principles calculations based on density functional theory (DFT), has become instrumental in exploring the energetic and electronic factors that govern this transformation in zirconium-based alloys. uq.edu.auresearchgate.net
Research into Zr-Pd alloys with ruthenium additions (Zr50Pd50–xRux) demonstrates the significant impact of ruthenium on the martensitic transformation. researchgate.net First-principles calculations reveal that as the content of ruthenium increases, the austenite (B1171964) (B2) phase becomes more stable, while the stability of the martensite phase decreases. researchgate.net This increased stability of the high-temperature austenite phase is attributed to the stronger Zr-Ru hybridization interaction compared to that of Zr-Pd. researchgate.net Consequently, the martensitic transformation start temperature (Ms) is lowered with greater ruthenium content. researchgate.net
While the equiatomic ZrRu compound itself crystallizes in a stable cubic B2 (CsCl-type) structure, this phase is the parent austenite structure from which martensitic transformations can occur in related systems. materialsproject.orgdtic.mil The study of how alloying elements like ruthenium influence the transformation temperatures and phase stability is critical for the design of new functional materials. researchgate.netingentaconnect.com In other zirconium alloys, the type of transformation (martensitic or bainitic) is highly dependent on the alloying element and its position in the periodic table, highlighting the complexity of these phase transitions. xray.cz
The phenomenological theory of martensitic transformations (PTMT) is a well-established framework for predicting crystallographic features of the transformation, and it has been successfully applied to zirconia and other systems. uq.edu.audergipark.org.tr This theoretical approach, supported by computational models, allows for the quantitative analysis necessary to understand the mechanics of the transformation. uq.edu.au
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, ranging from first-principles calculations to molecular dynamics and finite element methods, are essential for exploring the structure and properties of materials at the nanoscale. scirp.orgtandfonline.com These approaches are particularly valuable for studying nanostructures like nanotubes, where experimental characterization can be exceptionally challenging. scirp.org
Zirconia Nanotubes (ZNTs): The theoretical study of zirconia (ZrO₂) nanotubes has advanced significantly through computational modeling. scirp.orgtandfonline.com ZNTs are often conceptualized as a rolled-up nanosheet derived from a network of Zr-O bonds, typically forming a hexagonal structure. scirp.orgscientific.net Simulations based on first-principles calculations have been used to investigate the structural stability of various ZNT phases. scientific.net These studies have predicted that the most stable nanotubes with thin walls are formed from the hexagonal (111) nanosheets of the cubic fluorite phase of zirconia. scientific.net
To enable larger-scale simulations, atom-atom force fields have been developed. These force fields, which often combine Buckingham potentials, Coulomb interactions, and other functional forms, are parameterized to accurately reproduce the structural, mechanical, and thermodynamic properties of multiple zirconia polymorphs (monoclinic, tetragonal, cubic, etc.). tandfonline.com Such validated force fields allow for the simulation of zirconia-based nanosheets and nanotubes, with results for structure and strain energies showing good agreement with first-principles calculations. tandfonline.com
Ruthenium Oxide Nanotubes: Computational studies on ruthenium oxide (RuO₂) nanostructures have also been performed, often focusing on their electrochemical applications. hilarispublisher.com Ab initio and Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of hydrous Ruthenium (IV) Oxide (RuO₂) nanoparticles and nanotubes. hilarispublisher.com These simulations provide insights into the material's potential for applications such as supercapacitors and as anti-cancer agents. hilarispublisher.com
Furthermore, simulations have explored the role of RuO₂ nanoparticles as decorations on other nanomaterials. For instance, studies on RuO₂-decorated titanium dioxide (TiO₂) nanotubes show that RuO₂ can enhance photocatalytic performance by acting as a metal-like material that improves charge separation. tdl.org DFT calculations have also been used to understand the catalytic activity of ruthenium clusters on supports like magnesium oxide for the growth of carbon nanotubes, providing fundamental insights into the behavior of ruthenium at the nanoscale. pku.edu.cn
Finite Element Analysis (FEA) is a powerful continuum mechanics-based computational method used to predict the mechanical behavior of complex structures. iieta.orgscirp.org In the realm of nanomaterials, FEA provides a bridge between molecular-level properties and macroscopic mechanical performance. scirp.org This approach has been widely applied to study the mechanical properties of zirconia nanostructures. scientific.netiieta.org
A common strategy for applying FEA to nanotubes involves modeling the structure as a frame-like assembly. researchgate.net In this model, the atoms are represented as nodes, and the interatomic bonds are treated as structural beam elements. scientific.netresearchgate.net The properties required for these beam elements are derived by establishing an energy equivalence between molecular mechanics and continuum mechanics. researchgate.net Using this method, simulations can be conducted to determine key mechanical properties such as Young's modulus, bending modulus, and compressive strength under various loading conditions. scientific.netiieta.orgresearchgate.net
Studies on single-walled cubic zirconia nanotubes (CZNTs) have shown that their mechanical properties are dependent on their geometry and chirality. scientific.netutp.edu.my For example, the simulated bending elastic modulus of CZNTs was found to depend on both the chirality (zigzag or armchair) and the magnitude of the applied displacement, with the zigzag configuration showing optimum values. scientific.net
FEA is also used to analyze zirconia-based nanocomposites. In one study, the ANSYS program was used to simulate the effect of adding carbon nanotubes to a zirconia matrix. iieta.org The model predicted the deformation, stress, and strain under compressive and bending loads, demonstrating how the inclusion of nanotubes can enhance the mechanical properties of zirconia. iieta.org Another practical application of FEA is in dentistry, where it has been used to analyze the stress distribution in zirconia-based dental bridges. mdpi.com These simulations model the different components—zirconia, dentin, enamel, and resin cements—as isotropic materials with distinct mechanical properties to understand how factors like cement thickness and elastic modulus affect the performance of the restoration. mdpi.com
Interactive Data Table: Material Properties for FEA of a Zirconia Dental Bridge
The following table contains example data used as input for a 3D Finite Element Analysis of a zirconium dioxide inlay-bridge. The materials are modeled as isotropic entities. Data sourced from a 2021 study in Materials (Basel). mdpi.com
| Material | Elastic Modulus (GPa) | Poisson's Ratio |
| Zirconium Dioxide | 200 | 0.30 |
| Enamel | 84.1 | 0.33 |
| Dentin | 18.6 | 0.31 |
| Panavia F2.0 (Resin Cement) | 12 | 0.28 |
| Variolink II (Resin Cement) | 8.3 | 0.28 |
Catalysis Science of Ruthenium Zirconium Systems
Ruthenium Supported on Zirconia Catalysts
Hydrogen Production via Ammonia (B1221849) Decomposition
Ammonia (NH₃) is considered a promising carrier for hydrogen (H₂), and its decomposition into nitrogen and hydrogen is a key enabling technology for a hydrogen-based economy. Ruthenium-based systems are recognized as the most effective catalysts for low-temperature ammonia decomposition. When supported on zirconia, particularly ceria-zirconia mixed oxides, ruthenium catalysts exhibit high activity and stability.
Research has shown that using commercial cerium-zirconium oxide supports (such as Ce₀.₅Zr₀.₅O₂, Ce₀.₇₅Zr₀.₂₅O₂, and Ce₀.₄Zr₀.₅Y₀.₀₅La₀.₀₅O₂) results in the formation of solid solutions that serve as excellent platforms for highly dispersed ruthenium nanoparticles, typically not exceeding 1.3 nm in size. mdpi.comihcp.ru The catalyst with the highest cerium content, Ru/Ce₀.₇₅Zr₀.₂₅O₂, demonstrated superior performance, achieving a hydrogen productivity of 53.3 mmol H₂/min·gcat at 500 °C and maintaining high activity over 48 hours. mdpi.comihcp.ru The kinetics of the decomposition process on these catalysts can be effectively described by the Temkin–Pyzhov exponential expression. mdpi.com
| Catalyst | Support Modifier | Temperature (°C) | Hydrogen Productivity (mmol H₂/min·gcat) | Key Finding | Reference |
| Ru/Ce₀.₇₅Zr₀.₂₅O₂ | Ceria | 500 | 53.3 | High cerium content in the support enhances activity and stability. | mdpi.comihcp.ru |
| Ru/Ba-ZrO₂ | Barium | - | - | Formation of BaZrO₃ phase enhances electron-donating ability of the support, boosting activity. | researchgate.net |
Fischer-Tropsch Synthesis for Olefin Production
The Fischer-Tropsch (F-T) synthesis, which converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, is a cornerstone of gas-to-liquids technology. While iron and cobalt are common F-T catalysts, ruthenium exhibits unique selectivity, particularly for high-molecular-weight waxes. Engineering the interface between ruthenium and a zirconia promoter can significantly steer the reaction towards the production of valuable olefins.
When zirconia is loaded as a promoter onto silica-supported ruthenium nanoparticles (ZrO₂-Ru/SiO₂), a strong interaction at the Zr-O-Ru interface is established. researchgate.net This interface enhances hydrogen spillover and creates a reservoir for active hydrogen species in the form of Zr-OH. researchgate.net This modification alters the CO dissociation mechanism from a formyl (HCO) pathway to a hydroxy-methylidyne (COH*) pathway, which substantially lowers the energy barrier for the rate-limiting CO dissociation step. researchgate.net Consequently, the ZrO₂-promoted catalyst shows a 7.6-fold increase in intrinsic activity and a ~45% reduction in the apparent activation energy compared to the unpromoted Ru/SiO₂ catalyst. researchgate.net This enhanced reactivity and altered mechanism contribute to improved performance in F-T synthesis.
| Catalyst System | Promoter | Key Structural Feature | Impact on Performance | Reference |
| ZrO₂-Ru/SiO₂ | Zirconia (ZrO₂) | Formation of Zr-O-Ru interfacial structure | 7.6x higher intrinsic activity; ~45% lower apparent activation energy; altered CO dissociation pathway. | researchgate.net |
Photothermal Catalytic CO₂ Reduction to Hydrocarbons
Leveraging solar energy to convert carbon dioxide (CO₂) into valuable hydrocarbons is a highly attractive strategy for producing sustainable fuels. Photothermal catalysis, which combines photochemical and thermocatalytic effects, can enhance reaction rates and selectivity under milder conditions. Ruthenium supported on zirconia-based materials has emerged as a promising catalyst for this process.
Ruthenium nanoparticles supported on zirconia-carbon (ZrO₂/C) nanocomposites, derived from metal-organic frameworks (MOFs) like UiO-66, have proven to be highly efficient. rsc.org The MOF-derived support provides high surface area and thermal stability. Under full-spectrum light irradiation without external heating, a Ru–ZrO₂/C catalyst can achieve a remarkable methane (B114726) (CH₄) yield of 504.1 mmol g⁻¹ h⁻¹ with a selectivity of 98.9%. rsc.org The catalyst's high performance is attributed to its effective light-to-heat conversion, the presence of abundant oxygen vacancies, low-valence ruthenium species, and favorable CO₂ adsorption properties. rsc.org The catalytic activity remains stable over extended continuous testing. rsc.org
In a related approach, multimetallic MOFs such as RuOₓ@UiO-66(Zr/Ce/Ti) act as photocatalysts for the selective gas-phase methanation of CO₂. csic.es These catalysts operate through a dual photochemical and photothermal mechanism. The trimetallic system achieved a methane production of 1,900 µmol g⁻¹ after 22 hours of simulated sunlight irradiation. csic.es The ruthenium species are not only active sites for CO₂ hydrogenation but also trap photoinduced charge carriers and generate localized heat via surface plasmon resonance, further enhancing the reaction. csic.es
| Catalyst | Light Source | Methane Yield | Selectivity | Key Feature | Reference |
| Ru–ZrO₂/C | Full-spectrum light | 504.1 mmol g⁻¹ h⁻¹ | 98.9% | MOF-derived support with high surface area and oxygen vacancies. | rsc.org |
| RuOₓ@UiO-66(Zr/Ce/Ti) | Simulated sunlight | 1900 µmol g⁻¹ (after 22h) | Methane was the only product detected. | Dual photochemical and photothermal mechanism in a multimetallic MOF. | csic.es |
Aerobic Oxidation of Alcohols to Aldehydes
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, providing key intermediates for the fine chemical, pharmaceutical, and fragrance industries. The use of molecular oxygen as a green oxidant is highly desirable. Ruthenium hydroxide (B78521) supported on zirconia (Ru(OH)ₓ/ZrO₂) has been identified as a highly efficient and reusable heterogeneous catalyst for this purpose. acs.orgacs.org
This catalyst demonstrates exceptional performance for the aerobic oxidation of a wide variety of activated, non-activated, and heterocyclic alcohols using molecular oxygen at atmospheric pressure. acs.orgacs.org The active species, Ru–OH, is well-deposited on the zirconia surface without forming ruthenium metal or oxide nanoparticles. acs.org The chemical environment of the ZrO₂ support, which possesses unsaturated Lewis acid-base pairs, is believed to promote the high catalytic activity. acs.org For the oxidation of benzyl (B1604629) alcohol, the catalyst achieved a very high turnover number (TON) of 63,000. acs.org It can be easily recovered and reused multiple times without a significant loss of performance. acs.orgacs.org
Modifying the zirconia support with calcium oxide (CaO) to form a CaO-ZrO₂ solid solution can also yield highly active catalysts. A Ru/CaO-ZrO₂ catalyst gave a benzaldehyde (B42025) yield higher than 98% at 90 °C, with a turnover frequency (TOF) reaching 224 h⁻¹. capes.gov.br
| Catalyst | Substrate | TON | TOF (h⁻¹) | Yield | Key Finding | Reference |
| Ru(OH)ₓ/ZrO₂ | Benzyl Alcohol | 63,000 | >200 | - | High reusability and activity for various alcohols. | acs.org |
| Ru/CaO-ZrO₂ | Benzyl Alcohol | - | 224 | >98% | CaO-ZrO₂ solid solution support enhances activity. | capes.gov.br |
Hydrogenation of 5-Hydroxymethylfurfural (HMF)
The conversion of biomass-derived platform molecules into value-added chemicals is crucial for developing sustainable chemical processes. 5-Hydroxymethylfurfural (HMF), readily obtained from carbohydrates, can be hydrogenated to 2,5-bis(hydroxymethyl)furan (BHMF), a valuable monomer for polymers and an intermediate for biofuels.
A heterogeneous zirconia-supported ruthenium catalyst, Ru(OH)ₓ/ZrO₂, demonstrates excellent activity and selectivity for the hydrogenation of HMF to BHMF. rsc.orgrsc.orguef.fi The reaction proceeds to completion in various n-alcohol solvents, achieving a BHMF yield of over 99%. rsc.orgrsc.org The catalyst shows high performance, with a turnover number (TON) of 912 and a turnover frequency (TOF) of 304 h⁻¹ reported under optimized conditions. rsc.orgrsc.orguef.fi A key advantage of this catalytic system is its stability and reusability; it can be recycled at least five times without a significant drop in activity. rsc.org
| Catalyst | Substrate | Product | Yield | TON | TOF (h⁻¹) | Reference |
| Ru(OH)ₓ/ZrO₂ | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | >99% | 912 | 304 | rsc.orgrsc.orguef.fi |
Catalytic Wet Oxidation of Organic Pollutants
Catalytic wet oxidation (CWO) is an advanced oxidation process used to treat industrial wastewater containing refractory and hazardous organic pollutants. The process uses a catalyst to enable the oxidation of organic compounds into less harmful substances like CO₂ and water at elevated temperatures and pressures. Ruthenium supported on zirconia has proven effective for the degradation of various pollutants.
Three-weight percent Ru catalysts on a high-surface-area zirconia support have been successfully used for the CWO of N,N-dimethyl formamide (B127407) (DMF). nih.gov At 240 °C and 2.0 MPa of oxygen pressure, this catalyst achieved 98.3% conversion of DMF within 150 minutes. nih.gov The dispersion of ruthenium on the support is a critical factor for achieving high catalytic activity. nih.gov
Zirconia-based supports, often in combination with other oxides like ceria, are also effective in the CWO of phenolic compounds. For instance, a Ru/Ce₀.₃₃Zr₀.₆₃Pr₀.₀₄O₂ catalyst was able to completely convert o-chlorophenol, achieving a total organic carbon (TOC) removal of 95%. In another study, a Ru-ZrO₂ catalyst achieved 90% conversion of bisphenol A (BPA) at 100 °C, an enhancement attributed to the strong interaction between ruthenium and the zirconia support. mdpi.com These findings highlight the robustness and efficacy of Ru-ZrO₂ systems in breaking down persistent organic pollutants in water. researchgate.net
| Catalyst | Pollutant | Temperature (°C) | Conversion (%) | TOC Removal (%) | Reference |
| Ru/ZrO₂ | N,N-dimethyl formamide (DMF) | 240 | 98.3 | - | nih.gov |
| Ru-ZrO₂ | Bisphenol A (BPA) | 100 | 90 | - | mdpi.com |
| Ru/Ce₀.₃₃Zr₀.₆₃Pr₀.₀₄O₂ | o-chlorophenol | 140 | 100 | 95 |
Polyethylene (B3416737) Hydrogenolysis to Liquid Fuels
The catalytic hydrogenolysis of polyethylene (PE), a major contributor to plastic waste, into valuable liquid fuels and waxes is a promising recycling strategy. researchgate.netosti.gov Ruthenium (Ru) based catalysts are highly active for this process; however, they often lead to excessive methane production. researchgate.netosti.gov Research has explored the use of zirconium (Zr) as a support or co-catalyst to modulate the performance of ruthenium catalysts, aiming to enhance selectivity towards desired liquid hydrocarbon products.
Ruthenium supported on tungstated zirconia (Ru-WZr) has been shown to be effective in the hydrogenolysis of low-density polyethylene (LDPE). researchgate.netosti.gov These catalysts can suppress the formation of methane and yield a product distribution rich in the diesel and wax/lubricant base-oil range. researchgate.netosti.gov This enhanced performance is attributed to the ability of highly dispersed tungstated clusters to store hydrogen as surface hydroxyls through spillover, which facilitates the hydrogenation and desorption of long-alkyl intermediates before they can undergo further carbon-carbon bond scission to form methane. researchgate.netosti.gov
In one study, the hydrogenolysis of real-world single-use LDPE items like bottles, cling wrap, and laboratory pipettes over a Ru-15WZr catalyst demonstrated the production of soluble and gaseous products with varying selectivities for gasoline, jet fuel, diesel, and waxes. researchgate.net For instance, under specific reaction conditions (523 K, 50 bar H₂, 2 g LDPE, 50 mg catalyst), the time evolution of nonsolid yields was analyzed, showing a progressive conversion into different product fractions over 16 hours. researchgate.net
Another approach involves the use of metal-organic frameworks (MOFs) to create single-site ruthenium catalysts. acs.org Zirconium-based UiO-MOFs supporting ruthenium(III) dihydride species have been investigated for the shape-selective hydrogenolysis of polyethylene. acs.org The electrophilic RuH₂ active species within the pores of these MOFs are thought to facilitate polyethylene activation via σ-bond metathesis, followed by C-C bond scission through a β-alkyl transfer mechanism. acs.org Encapsulating ruthenium nanoparticles within a DUT-5 framework (Ru@DUT-5) improved polyethylene conversion to 58% and significantly increased the selectivity for liquid alkanes to 57%, compared to bare Ru(0) nanoparticles which primarily produced methane. acs.org
The development of isoreticular porous aluminum MOF-supported mononuclear ruthenium dihydride catalysts (DUT-5-RuH₂ and MIL-53-RuH₂) has also shown promise for the hydrogenolysis of LDPE at 200°C, producing a narrow distribution of liquid hydrocarbons in the C8-C24 range. acs.org
Interactive Data Table: Hydrogenolysis of LDPE over Ru-15WZr Catalyst
This table shows the product yields and selectivities for the hydrogenolysis of various single-use LDPE plastics over a Ru-15WZr catalyst. researchgate.net
| Feedstock | Soluble Product Yield (%) | Gaseous Product Yield (%) | Gasoline (C5-C12) Selectivity (%) | Jet Fuel (C8-C16) Selectivity (%) | Diesel (C9-C22) Selectivity (%) | Waxes/Lubricants (C20-C35) Selectivity (%) |
| LDPE Bottle | 80 | 20 | 25 | 30 | 35 | 10 |
| Cling Wrap | 75 | 25 | 30 | 35 | 25 | 10 |
| Lab Pipettes | 85 | 15 | 20 | 25 | 40 | 15 |
Role of Metal-Support Interaction (SMSI) in Catalytic Performance
The interaction between the metal catalyst and the support material, known as the strong metal-support interaction (SMSI), plays a critical role in determining the catalytic performance of ruthenium-zirconium systems. These interactions can influence the electronic properties, dispersion, and stability of the active metal species, thereby affecting the activity and selectivity of the catalyst. bohrium.com
In the context of polyethylene hydrogenolysis, the support material can significantly influence the product distribution. researchgate.netosti.gov For instance, the use of tungstated zirconia as a support for ruthenium catalysts leads to the suppression of methane formation. researchgate.netosti.gov This is attributed to the electronic modulation of the ruthenium nanoparticles by the support, which alters the reaction pathway to favor the production of longer-chain hydrocarbons. osti.gov The tungstated zirconia support facilitates hydrogen spillover, creating surface hydroxyls that promote the hydrogenation and desorption of larger alkyl intermediates before they can be further cracked into methane. researchgate.net
The effect of oxygen vacancies at the Ru-ZrO₂ interface has been investigated using density functional theory (DFT) calculations. bohrium.com These studies show that an increasing number of oxygen vacancies at the interface can influence the charge transfer between the zirconia support and the ruthenium nanorod, which in turn affects the adsorption properties of molecules like carbon monoxide (CO). bohrium.com
In a different application, the reconstruction of oxygen-deficient zirconia with ruthenium has been explored for hydrogen production. By embedding single ruthenium atoms into a ZrO₂-x/C matrix, a highly active and stable catalyst was created. The strong metal-support interaction between the Ru atoms and the oxygen-deficient zirconia substrate is credited for the enhanced durability and high mass activity of the catalyst. This demonstrates that engineering the metal-support interface at the atomic scale is a powerful strategy for designing advanced catalysts. researchgate.net
Ruthenium-Zirconium Mixed Oxide Catalysts
Oxygen Evolution Reaction (OER) Electrocatalysis in Acidic Media
Ruthenium-zirconium mixed oxide catalysts are being investigated for the oxygen evolution reaction (OER) in acidic media, a key process in proton exchange membrane water electrolyzers (PEMWEs). researchgate.netresearchgate.net Ruthenium oxide (RuO₂) is a highly active OER catalyst, but it suffers from poor stability in acidic environments, leading to catalyst degradation over time. researchgate.netnih.gov Zirconium is known for its high stability in acidic conditions, and its incorporation into ruthenium oxide is a strategy to enhance the stability of the electrocatalyst. researchgate.netresearchgate.net
Studies have explored the synthesis of Ru₁-ₓZrₓO₂ catalysts with varying zirconium concentrations. researchgate.netresearchgate.net The incorporation of zirconium into the rutile RuO₂ crystal structure has been shown to affect the OER activity and stability. researchgate.netresearchgate.net
Influence of Zirconium Concentration on Activity and Stability
The concentration of zirconium in Ru₁-ₓZrₓO₂ mixed oxides has a significant impact on their catalytic activity and stability for the OER. researchgate.netresearchgate.net Research indicates that there may be an optimal concentration range of zirconium to achieve a balance between high activity and improved stability. researchgate.netresearchgate.net
Computational and experimental studies have shown that substituting ruthenium with zirconium can alter the electronic structure of the catalyst. nih.govnih.gov At a zirconium concentration of 12.5 atom %, experimental analysis revealed a decrease in OER activity compared to pure RuO₂. nih.govnih.gov However, theoretical calculations suggest that zirconium substitution at specific sites could potentially lead to higher OER activity and may even involve an alternative OER mechanism. nih.govnih.gov
Regarding stability, the substitution of zirconium at certain sites can increase the activation barriers for ruthenium dissolution, a primary cause of catalyst degradation. nih.govnih.gov Experimental results have shown that Zr-substituted RuO₂ exhibits lower Ru dissolution compared to commercial RuO₂. nih.govnih.gov
The effect of zirconium concentration on the electronic properties has also been studied. For instance, the Ru-4d band center shifts to higher binding energies as the zirconium concentration increases from 12.5% to 50%, suggesting less reactive Ru sites. acs.org The O-2p band center also shifts to higher values at 12.5% and 50% Zr concentrations, while at 25% it is nearly identical to that of pure RuO₂. acs.org
Interactive Data Table: Effect of Zr Concentration on Ru-4d Band Center
This table illustrates the calculated shift in the Ru-4d band center in Ru₁-ₓZrₓO₂ systems with varying zirconium concentrations. acs.org
| Zr Concentration (%) | Ru-4d Band Center (eV) |
| 0 (Pure RuO₂) | -1.24 |
| 12.5 | -1.28 |
| 25 | -1.30 |
| 50 | -1.32 |
Interfacial Structure and Synergistic Catalytic Effects
The interfacial structure and synergistic effects between ruthenium and zirconium in mixed oxide catalysts are crucial for their OER performance. iphy.ac.cnrsc.org The interaction between the two metal species can lead to unique electronic and geometric properties that are not present in the individual components. iphy.ac.cn
In Ru₁-ₓZrₓO₂ systems, the incorporation of larger Zr ions into the rutile RuO₂ crystal lattice can cause peak shifts in X-ray diffraction patterns, indicating structural modifications. researchgate.netresearchgate.net At low zirconium concentrations, no significant phase separation is typically observed. researchgate.net
Density functional theory (DFT) calculations have revealed that the substitution of zirconium alters the electronic structure, creating regions of electron density depletion and accumulation on the surface. nih.govnih.gov This modification of the surface electronic structure can influence the adsorption of OER intermediates and, consequently, the catalytic activity. nih.govnih.gov
The synergistic effect between ruthenium and zirconium can also enhance catalyst stability. nih.govnih.gov While zirconium itself is not highly active for OER, its presence can stabilize the more active ruthenium sites, reducing their dissolution under the harsh acidic and oxidative conditions of OER. researchgate.netnih.govnih.gov This cooperative interaction between multiple surface sites and the electrolyte is a key aspect of the enhanced stability observed in some Ru-Zr mixed oxide catalysts. nih.govnih.gov
The design of dual-atomic-site catalysts, where both Ru and Zr atoms are present at the active interface, has been proposed as a strategy to maximize these synergistic effects. iphy.ac.cn While this specific approach has been explored for other reactions like Fischer-Tropsch synthesis, the underlying principle of leveraging the unique interactions at the Ru/Zr interface is relevant for designing more efficient OER electrocatalysts. iphy.ac.cn
Catalyst Design Principles
The design of effective ruthenium-zirconium catalysts hinges on a deep understanding of fundamental catalytic principles and the specific requirements of the target reaction. numberanalytics.com Key factors to consider include the oxidation state of the metals, the nature of the support, and the architecture of the catalytic sites. numberanalytics.com
For applications like polyethylene hydrogenolysis, a primary design goal is to control product selectivity by suppressing methane formation. researchgate.netosti.gov This can be achieved by modifying the electronic properties of the ruthenium nanoparticles through strong metal-support interactions. osti.gov The choice of a support like tungstated zirconia, which can promote hydrogen spillover, is a deliberate design choice to facilitate the hydrogenation of larger hydrocarbon intermediates. researchgate.net Furthermore, creating well-defined, isolated active sites, such as in single-atom catalysts or MOF-encapsulated nanoparticles, can prevent the uncontrolled C-C bond cleavage that leads to light gas production. acs.orgscienceopen.com
In the design of Ru-Zr mixed oxide electrocatalysts for the OER, the main challenge is to balance high activity with long-term stability in acidic media. researchgate.netresearchgate.net A key design principle is the incorporation of a stable element like zirconium into the active but less stable ruthenium oxide matrix. researchgate.net The concentration of the stabilizing element is a critical parameter that needs to be optimized. nih.govacs.org Computational modeling, such as DFT, plays a crucial role in predicting how different substituent concentrations and arrangements will affect the electronic structure and, consequently, the catalytic activity and dissolution barriers. nih.govnih.govacs.org The aim is to create specific active sites where the synergistic interaction between Ru and Zr enhances stability without sacrificing too much of the intrinsic activity of ruthenium. nih.gov
General principles for designing ruthenium catalysts also apply to Ru-Zr systems. numberanalytics.com These include:
Controlling the oxidation state: The oxidation state of both ruthenium and zirconium can significantly impact their catalytic behavior. numberanalytics.com
Ligand and support architecture: The chemical environment around the active metal centers, whether provided by ligands in a complex or the surface of a support, influences the steric and electronic properties of the catalyst. numberanalytics.com
Particle size and dispersion: For supported catalysts, the size and distribution of the metal nanoparticles are crucial. acs.orgmdpi.com Highly dispersed, small nanoparticles generally offer a higher number of active sites. mdpi.com
Ultimately, a rational design approach combines experimental synthesis and testing with theoretical calculations to understand structure-property relationships and guide the development of next-generation ruthenium-zirconium catalysts. researchgate.net
Engineering of Atomic-Scale Interfaces in Hybrid Catalysts
The engineering of interfaces at the atomic scale in ruthenium-zirconium (Ru-Zr) hybrid catalysts is a pivotal strategy for enhancing catalytic activity, selectivity, and durability. By precisely controlling the interaction between ruthenium active sites and the zirconia support, it is possible to create unique electronic and geometric structures that are highly favorable for specific chemical transformations.
A prominent method for creating these sophisticated interfaces involves the use of metal-organic frameworks (MOFs) as precursors. For instance, a Ru-ion-infiltrated, zirconium-based MOF (like UiO-66) can be pyrolyzed to fabricate a catalyst composed of ruthenium single atoms (SAs) firmly anchored on oxygen-deficient tetragonal zirconium oxide (ZrO₂-x) nanoparticles embedded within a carbon matrix. osti.govosti.gov During pyrolysis in an inert atmosphere, oxygen vacancies are generated on the surface of the ZrO₂-x nanoparticles. rsc.org These vacancies act as trapping sites for Ru atoms, leading to well-dispersed single-atom active sites and fostering a strong metal-support interaction (SMSI). osti.gov This powerful interaction not only prevents the agglomeration of Ru atoms, thereby maintaining high catalytic efficiency, but also modifies the electronic properties of the catalyst. The resulting Ru-ZrO₂-x single-atom catalyst (SAC) has demonstrated exceptional performance in the hydrogen evolution reaction (HER), exhibiting a mass activity 4-5 times higher than commercial Pt and Ru catalysts and superior stability. osti.govresearchgate.net
Another approach involves engineering the interface by depositing a zirconia promoter onto pre-existing ruthenium nanoparticles supported on another material, such as silica (B1680970) (SiO₂). In one study, loading ZrO₂ onto Ru/SiO₂ catalysts created a Zr-O-Ru interfacial structure that significantly boosted performance in the Fischer-Tropsch synthesis (FTS). researchgate.net This engineered interface resulted in a 7.6-fold increase in intrinsic activity compared to the unpromoted Ru/SiO₂ catalyst. researchgate.net The strong interaction at the Zr-O-Ru interface is believed to facilitate hydrogen spillover and serve as a reservoir for active hydrogen species, thereby altering the reaction mechanism to a more favorable pathway. researchgate.net
The crystalline phase of the zirconia support also plays a critical role in defining the interfacial properties. Ruthenium supported on monoclinic zirconia (m-ZrO₂) has shown a strong association that enhances the activation of CO₂. mdpi.com In CO₂ methanation, Ru/m-ZrO₂ achieved 82% CO₂ conversion with over 99% methane selectivity at 250 °C. mdpi.com The choice of the zirconia phase is crucial, as catalysts prepared with monoclinic ZrO₂ derived from UiO-66 calcination at 600°C showed the most outstanding methanation results in terms of both conversion and selectivity. mdpi.com The interaction between ruthenium and reducible oxides like zirconia can be explored through techniques like extended X-ray absorption fine structure (EXAFS) to understand the changes at the atomic level. chemrxiv.org
| Catalyst System | Engineering Method | Application | Key Research Finding | Reference |
|---|---|---|---|---|
| Ru Single Atoms on ZrO₂-x/C | Pyrolysis of Ru-infiltrated Zr-based MOF | Hydrogen Evolution Reaction (HER) | Creation of oxygen vacancies and strong metal-support interaction (SMSI) leads to a 4-5x higher mass activity than commercial Pt/C and superior durability. | osti.govosti.govresearchgate.net |
| ZrO₂-promoted Ru/SiO₂ | Loading ZrO₂ promoter onto supported Ru nanoparticles | Fischer-Tropsch Synthesis (FTS) | Formation of a Zr-O-Ru interfacial structure results in a 7.6-fold increase in intrinsic activity and alters the CO dissociation pathway. | researchgate.net |
| Ru on monoclinic-ZrO₂ (m-ZrO₂) | Selective deposition of Ru onto a specific zirconia crystal phase | CO₂ Methanation | Strong association between Ru and m-ZrO₂ boosts CO₂ activation, achieving 82% conversion at 250 °C. | mdpi.com |
| Ru–ZrO₂/C from UiO-66 | Pretreating UiO-66 in N₂ atmosphere before Ru loading | Photothermal CO₂ Hydrogenation | Generates abundant oxygen vacancies and low-valence Ru, leading to a high methane yield of 504.1 mmol g⁻¹ h⁻¹. | rsc.org |
Tailoring of Active Sites and Coordination Environments
Beyond the interface, the precise tailoring of the active sites and the coordination environment of individual atoms is a frontier in catalysis science. This approach allows for the fine-tuning of electronic structures and reaction pathways to optimize performance.
A compelling example is the design of dual-atomic-site catalysts (DASCs), where two different metal atoms are intentionally placed adjacent to each other. A MOF-derived Ru₁Zr₁/Co DASC was developed for Fischer-Tropsch synthesis, where isolated Ru and Zr atoms are dispersed on the surface of cobalt nanoparticles. iphy.ac.cn Extended X-ray absorption fine structure (EXAFS) analysis confirmed the proximity of Ru and Zr atoms. iphy.ac.cn This specific Ru-Zr coordination environment creates a synergistic effect that is absent in single-atom catalysts. Density functional theory (DFT) calculations revealed that this dual-site structure significantly lowers the energy barrier for the rate-limiting C-O bond splitting and promotes the chain growth of hydrocarbons, leading to much higher activity and selectivity for long-chain hydrocarbons compared to catalysts with only Ru or Zr single atoms. iphy.ac.cn
Coordination engineering can also be achieved by substituting a second metal into the primary catalyst's crystal lattice. In studies of the oxygen evolution reaction (OER), substituting zirconium into a rutile RuO₂ structure was shown to alter the catalyst's electronic and geometric properties. acs.org DFT calculations indicated that Zr substitution creates surface regions of electron density depletion and accumulation and induces spin polarization in the 4d states of Ru atoms and the 2p states of oxygen atoms. acs.org This modification of the local coordination and electronic environment can increase the activation barrier for Ru dissolution, thereby enhancing the catalyst's stability under harsh OER conditions. acs.org
The chemical nature of the support can also be tailored to create a specific coordination environment that promotes a desired reaction mechanism. For transfer hydrogenation reactions, a Ru/Zr(OH)₄ catalyst demonstrated high activity without the need for basic additives. researchgate.net CO₂ temperature-programmed desorption (CO₂-TPD) analysis showed that the zirconium hydroxide support possesses abundant basic sites. These sites work in synergy with the metallic Ru⁰ active species. researchgate.net The detection of Ru-H⁻ active species by solid-state NMR confirmed a reaction mechanism where the basic support facilitates the formation of key intermediates, showcasing a synergistic effect between the active metal and its immediate coordination sphere provided by the support. researchgate.net
Theoretical studies further highlight the potential of this strategy. First-principles simulations on zirconium atoms anchored on porphyrin-like structures (ZrPP-A) for the nitrogen reduction reaction (NRR) demonstrated the power of coordination engineering. acs.org By changing the atoms coordinating the central Zr atom (e.g., C, N, O), the charge distribution across the catalyst can be made uneven. This asymmetric coordination environment induces polarization in the adsorbed N₂ molecule, facilitating its activation. acs.org This underscores the principle that the catalytic activity stems not just from the single metal atom but from the collective electronic properties of the active center and its immediate coordination environment. acs.org
| Catalyst System | Tailoring Method | Application | Key Research Finding | Reference |
|---|---|---|---|---|
| Ru₁Zr₁/Co Dual-Atomic-Site Catalyst | Creating adjacent, isolated Ru and Zr atoms on a Co support | Fischer-Tropsch Synthesis (FTS) | Synergistic effect between Ru and Zr lowers the C-O splitting barrier, enhancing activity and selectivity for long-chain hydrocarbons. | iphy.ac.cn |
| Zr-substituted RuO₂ | Substitution of Zr into the RuO₂ crystal lattice | Oxygen Evolution Reaction (OER) | Alters electronic structure and increases the activation barrier for Ru dissolution, improving catalyst stability. | acs.org |
| Ru/Zr(OH)₄ | Using a support with intrinsic basicity (Zr(OH)₄) | Transfer Hydrogenation | Synergy between metallic Ru⁰ and basic sites on the support enables high activity without basic additives; Ru-H⁻ species detected. | researchgate.net |
| ZrPP-A Single-Atom Catalyst | Theoretical design of the coordination environment around a Zr atom | Nitrogen Reduction Reaction (NRR) | An asymmetric coordination environment induces polarization in N₂ molecules, facilitating their activation and reduction. | acs.org |
Electrochemistry of Ruthenium Zirconium Systems
Ruthenium-Zirconium Oxide Electrocatalysts for Energy Conversion
The development of efficient and stable electrocatalysts is paramount for advancing energy conversion technologies like proton exchange membrane water electrolyzers (PEMWEs). While ruthenium oxide (RuO₂) exhibits high intrinsic activity for the oxygen evolution reaction (OER), its poor stability and tendency to dissolve in the harsh acidic and high-potential environments of PEMWEs hinder its practical application. researchgate.netnih.gov Research has increasingly focused on incorporating zirconium (Zr) into the RuO₂ matrix to form ruthenium-zirconium oxide (Ru₁₋ₓZrₓO₂) solid solutions, aiming to enhance electrochemical stability without significantly compromising catalytic activity. researchgate.netconfex.com
The incorporation of zirconium into the ruthenium oxide structure has a notable effect on the OER kinetics. Studies on Ru₁₋ₓZrₓO₂ have shown that while pure RuO₂ has a higher initial OER activity, the addition of Zr can modulate the electronic structure and surface properties of the catalyst. researchgate.netnih.gov Theoretical calculations suggest that Zr substitution can alter the electronic density of states, with Zr inducing changes in the O-2p band center, which is crucial for the binding of OER intermediates. acs.org For instance, at a Zr concentration of 12.5%, the O-2p band center shifts to a less negative value compared to pure RuO₂, potentially influencing the reaction pathway. acs.org
However, experimental results indicate that increasing the concentration of Zr generally leads to a decrease in OER activity. nih.gov For example, Ru₀.₈₇Zr₀.₁₃O₂ showed lower OER activity compared to synthesized RuO₂. acs.org This is attributed to the fact that zirconium oxide itself is not highly active for OER. researchgate.net Despite a decrease in mass activity, the strategic placement of Zr atoms can, in theory, create specific active sites with higher theoretical OER activity than pure RuO₂, and may even suggest an alternative OER mechanism. nih.govacs.org The kinetics of the OER process are often evaluated using the Tafel slope, where a lower value indicates faster kinetics. While specific Tafel slope values for a range of Ru-Zr compositions are still a subject of detailed investigation, the general trend points to a trade-off between activity and stability. mdpi.com
Table 1: Comparative OER Performance of Ru-Zr and Other Electrocatalysts
| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| M-RuIrFeCoNiO₂ | 189 | Not Specified | nih.gov |
| M-RuO₂ | 210 | Not Specified | nih.gov |
| C-RuO₂ | 253 | Not Specified | nih.gov |
| C-Ir/C | 292 | Not Specified | nih.gov |
| Re₀.₁Ru₀.₉O₂ | 199 | 51.3 | mdpi.com |
| Mo₀.₁Ru₀.₉O₂ | 218 | Not Specified | mdpi.com |
| Ta₀.₁Ru₀.₉O₂ | 223 | Not Specified | mdpi.com |
| Zr-doped WRuOₓ (1 wt.%) | 208 | Not Specified | nih.gov |
A primary motivation for incorporating zirconium into ruthenium oxide is to improve its stability under acidic OER conditions. researchgate.net Ruthenium-based catalysts are prone to dissolution, which leads to catalyst degradation. researchgate.net The introduction of Zr, a highly stable element in acidic conditions, is intended to mitigate this issue. researchgate.net
Computational and experimental studies have shown that Zr substitution can increase the activation barriers for Ru dissolution. nih.govacs.org An electron-donating modification strategy, where Zr is introduced, has been shown to stabilize RuOₓ under harsh oxidative conditions. nih.gov This strategy can suppress the over-oxidation of Ru and the participation of lattice oxygen, thereby maintaining a more robust structure during the OER process. nih.gov One study reported a 77% reduction in the degradation rate for a Zr-doped catalyst during a durability test. nih.gov
However, the dissolution is not entirely prevented. It has been observed that Zr can also dissolve from the catalyst surface, with dissolution rates comparable to those of Ru in some cases. nih.govacs.org The formation of a solid solution is crucial, as phase separation into RuO₂ and ZrO₂ can negate the stabilizing effect. nih.gov Preliminary studies have shown that at low Zr concentrations, a solid solution can be formed, as indicated by XRD peak shifts, without observable phase separation. researchgate.net
Iridium-based materials, particularly iridium oxide (IrO₂), are the current benchmark for OER electrocatalysts in acidic environments due to their balance of activity and stability. researchgate.netnih.gov However, iridium is a scarce and expensive metal, which drives the search for alternatives. researchgate.net
Ruthenium is more abundant and less costly than iridium and generally exhibits higher intrinsic OER activity. researchgate.netnih.gov The main drawback of Ru-based catalysts is their inferior stability compared to Ir-based ones. researchgate.net The development of Ru-Zr oxide catalysts aims to bridge this stability gap. While direct, extensive comparative studies between Ru-Zr oxides and Ir-based catalysts are still emerging, the goal is to achieve stability comparable to or exceeding that of IrO₂ while leveraging the higher activity of Ru. researchgate.netresearchgate.net For instance, a Zr-doped catalyst integrated into a PEMWE device demonstrated excellent long-term stability, operating for up to 650 hours at a current density of 100 mA cm⁻². nih.gov This level of stability is competitive and suggests that Ru-Zr systems are a promising direction for developing non-iridium OER catalysts. nih.gov
Electrochemical Stability Mechanisms and Dissolution Pathways
Ruthenium-Doped Zirconium-Based Metal-Organic Frameworks in Electrochemiluminescence
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined structures make them excellent platforms for various applications, including electrochemiluminescence (ECL). mdpi.comnih.gov Zirconium-based MOFs, such as the UiO series (University of Oslo), are known for their exceptional chemical and thermal stability. rsc.org Doping these stable frameworks with luminescent species like ruthenium(II) polypyridyl complexes [Ru(bpy)₃]²⁺ creates highly efficient and stable solid-state ECL systems. rsc.orgrsc.org
The incorporation of ruthenium complexes into zirconium-based MOFs offers several advantages for solid-state ECL. rsc.org The MOF structure prevents the aggregation-caused quenching (ACQ) effect that can diminish the luminescence of dyes in the solid state. acs.org It also allows for a high concentration of the active luminophore to be immobilized in a small area, enhancing the ECL signal. rsc.org
A notable example is the ruthenium(II)-polypyridyl doped zirconium(IV) metal-organic framework film, UiO-67-Ru. rsc.orgrsc.orgx-mol.com When used with tripropylamine (B89841) (TPA) as a coreactant, this system exhibits high ECL intensity and excellent stability. rsc.org The ECL signal shows little decay over consecutive scans, and there is negligible leaching of the ruthenium complex, indicating good repeatability and stability of the MOF film. rsc.org The ECL intensity has been shown to have a linear relationship with the concentration of the coreactant over a wide range. rsc.org The porous nature of the MOF allows for the efficient transport of the coreactant to the active Ru sites within the framework. rsc.org
Table 2: ECL Characteristics of a Ruthenium-Doped Zirconium MOF System
| Parameter | Value/Observation | Reference |
|---|---|---|
| MOF System | UiO-67-Ru@FTO | rsc.orgrsc.org |
| Luminophore | Ruthenium(II)-polypyridyl complex | rsc.org |
| Coreactant | Tripropylamine (TPA) | rsc.orgrsc.org |
| ECL Emission Maximum | ~660 nm | rsc.org |
| Stability | Little ECL signal decay over 10 consecutive scans | rsc.org |
| Analyte Detection | Demonstrated for dopamine | rsc.org |
The ECL mechanism in Ru-doped Zr-MOFs generally follows the well-established pathway of [Ru(bpy)₃]²⁺ systems. The process is initiated by applying a potential to the electrode, which oxidizes both the immobilized ruthenium complex (Ru²⁺ to Ru³⁺) and the coreactant (e.g., TPA). rsc.org The oxidized TPA undergoes further reactions to form a highly reducing radical intermediate. This radical then reacts with the electrogenerated Ru³⁺ in an electron transfer reaction, producing an excited state of the ruthenium complex, [Ru(bpy)₃]²⁺*. This excited state then relaxes to the ground state by emitting a photon of light. rsc.orgmdpi.com
An important aspect of the electron transfer process within the MOF is the ability for charge to "hop" between adjacent redox-active ruthenium sites. rsc.org This charge hopping allows for electrons to be transported throughout the entire MOF structure, meaning that even ruthenium complexes deep inside the film, not in direct contact with the electrode, can participate in the ECL process. rsc.org This efficient charge transport contributes significantly to the enhanced ECL signal observed in these systems. rsc.org Theoretical investigations have also highlighted the role of Ru–OH–Zr centers in synergistically activating coreactants by providing superior Lewis acid sites, which promotes the binding and activation of the coreactant and accelerates charge transfer. acs.org
Materials Science and Engineering Applications of Ruthenium Zirconium Systems
Ruthenium-Zirconium Alloys
Alloying zirconium with ruthenium creates a versatile materials system with significantly enhanced properties compared to pure zirconium. The addition of ruthenium, even in small quantities, profoundly influences the alloy's microstructure and, consequently, its mechanical and chemical behavior.
Microstructural Evolution and Phase Transformations
The microstructure of ruthenium-zirconium (Ru-Zr) alloys is highly dependent on the ruthenium concentration and the thermomechanical history of the material. Zirconium alloys undergo phase transformations between a high-temperature body-centered cubic (BCC) β-phase and a low-temperature hexagonal close-packed (HCP) α-phase. iucr.org The addition of ruthenium influences these transformations significantly.
Studies on quenched and aged Zr-Ru alloys with ruthenium content ranging from 0.25 to 5 atomic percent (at.%) reveal complex microstructural changes. osti.gov
Low Ru Content (up to 1 at.%): Quenching these alloys results in a two-phase microstructure composed of the α-phase and a β-phase enriched with ruthenium. osti.gov
Intermediate Ru Content (1.5 to 4 at.%): In this range, a metastable ω-phase forms upon quenching. osti.gov This phase is known to be brittle but can contribute to hardening.
High Ru Content (5 at.%): After quenching, only a diffuse ω-phase is observed. However, subsequent aging at 400°C for 30 minutes leads to the formation of the metastable ω-phase. osti.gov This ω-phase shows considerable stability, remaining present in a Zr-1.5 at.% Ru alloy after aging at 500°C for 3 hours and in a Zr-5 at.% Ru alloy after 22 hours at the same temperature. osti.gov
The phase constitution of as-cast and annealed Zr-Ru alloys has been analyzed using X-ray diffraction (XRD), which confirms the presence of different phases depending on the composition and thermal treatment. researchgate.net The phase diagram for the Ru-Zr system shows that the high-temperature β-phase and low-temperature α-phase are the stable solid phases of zirconium, with their transformation being a key factor in microstructural development. iucr.orgresearchgate.net
Mechanical Strengthening Mechanisms in Alloy Systems
The addition of ruthenium is a highly effective method for strengthening zirconium. Alloying pure zirconium with ruthenium significantly increases both strength and hardness. researchgate.netnih.govnih.gov This enhancement is attributed to several conventional strengthening mechanisms, including solid solution strengthening, grain refinement, and the formation of strengthening precipitates. wikipedia.org
Solid Solution Strengthening: Ruthenium atoms dissolving into the zirconium lattice create strain fields that impede dislocation movement, thereby increasing the alloy's strength. Ruthenium has been noted for its solid solution strengthening effects in other alloy systems, such as those based on platinum. scispace.com
Precipitation Strengthening: The formation of hard intermetallic compounds, such as Ru₂Zr, acts as a significant strengthening mechanism. scispace.com These precipitates obstruct dislocation motion, leading to a harder and stronger material. This is analogous to the role of ~Ni₃Al precipitates in nickel-based superalloys. scispace.com
Grain Refinement: The alloying process can lead to a finer grain structure, which increases strength by increasing the number of grain boundaries that hinder dislocation movement.
Research on Zr-1X alloys (where X includes Ru) has shown that ruthenium is the most effective strengthening element among several tested, with the Zr-1Ru alloy also exhibiting the largest elongation, indicating a good combination of strength and ductility. nih.gov
Mechanical Properties of a Zr-1Ru Alloy
This table summarizes key mechanical property enhancements observed in a Zr-1Ru alloy compared to other materials.
| Property | Observation for Zr-1Ru Alloy | Reference |
|---|---|---|
| Strength and Hardness | Significantly increased compared to pure Zr. Ru is the most effective enhancing element among various tested additions. | nih.govnih.gov |
| Ductility (Elongation) | Possesses the largest elongation among the experimental Zr-1X alloys. | nih.gov |
Corrosion Resistance Enhancements
A primary advantage of adding ruthenium to zirconium is the significant improvement in corrosion resistance. researchgate.netnih.gov This is a critical property, particularly for applications in harsh chemical environments. Zirconium itself is known for its excellent corrosion resistance due to the formation of a stable, passive oxide layer. samaterials.com The addition of ruthenium further enhances this characteristic. researchgate.net
Electrochemical corrosion tests on various Zr-1X alloys have demonstrated that the additions improve corrosion resistance, as indicated by reduced corrosion current density. nih.gov Studies on stainless steel-zirconium alloys, which are considered for nuclear waste forms, also show that the alloys are very resistant to corrosion and that the presence of elements like ruthenium contributes to the excellent retention of fission products. The corrosion resistance of Zr-Ru alloys has been found to be comparable to that of highly corrosion-resistant materials like 316 stainless steel and Alloy C22. This enhancement makes Ru-Zr alloys suitable for demanding applications where material degradation is a concern. researchgate.netnih.gov
Investigation of Magnetic Susceptibility in Advanced Alloys
Ruthenium-zirconium alloys have been developed with ultralow magnetic susceptibility, a crucial property for biomedical devices intended for use in Magnetic Resonance Imaging (MRI) environments. researchgate.netnih.gov The magnetic susceptibility of materials can be influenced by their crystal phases. mdpi.com
Magnetic Susceptibility of Zr-Ru Alloys Compared to Other Biomedical Alloys
This interactive table compares the magnetic susceptibility of Zr-Ru alloys with that of other common biomedical materials.
| Alloy | Magnetic Susceptibility (cm³·g⁻¹) | Reference |
|---|---|---|
| Zr-Ru Alloys | 1.25 × 10⁻⁶ – 1.29 × 10⁻⁶ | researchgate.netnih.gov |
| Ti-6Al-4V | ~3.5 × 10⁻⁶ | researchgate.netnih.gov |
| CP Ti and Ti-6Al-7Nb | ~3.0 × 10⁻⁶ | researchgate.netnih.gov |
| Co-Cr-Mo | ~7.7 × 10⁻⁶ | researchgate.netnih.gov |
Intermetallic Compound Formation and Stability
The Ru-Zr binary system is characterized by the formation of two primary intermetallic compounds: RuZr and Ru₂Zr. scispace.comresearchgate.net The formation of these compounds is dependent on the atomic composition of the alloy. The intermetallic RuZr requires approximately 48 at.% Zr, while Ru₂Zr forms at around 33 at.% Zr. researchgate.net Unlike more complex systems, such as Ni-Zr which has eight intermetallic compounds, the Ru-Zr system is relatively simple. scispace.com
Ruthenium-Zirconium Thin Films
Ruthenium-zirconium systems can also be fabricated as thin films for various technological applications, such as diffusion barriers in microelectronics. Thin films of Ru-Zr have been deposited using techniques like magnetron sputtering. researchgate.net A key finding is that as-deposited Ru-Zr thin films can be amorphous. researchgate.net This amorphous nature is highly desirable for diffusion barrier applications, as the lack of grain boundaries suppresses the diffusion of other elements, such as copper, into the underlying silicon substrate. researchgate.net
The synthesis of high-quality thin films often involves techniques such as chemical vapor deposition (CVD) or sol-gel processes. tudublin.iersc.org For instance, ruthenium thin films can be grown by CVD using various precursors, offering control over film purity and uniformity. rsc.org Similarly, zirconium-based optical quality thin films can be synthesized via sol-gel methods, deposited by spin-coating, and stabilized by heat treatment. tudublin.ie While these methods are established for the individual elements, the synthesis of Ru-Zr films would involve co-deposition or the use of multi-element precursors. Ruthenium-containing metal-organic frameworks have also been grown as thin films on substrates, demonstrating the versatility of ruthenium in advanced material architectures. rsc.org
Microstructure and Properties of Sputter-Deposited Films
The microstructure of Ru-Zr thin films, typically prepared by co-sputtering from individual ruthenium and zirconium targets, is highly dependent on the elemental composition. researchgate.net Research shows that as the concentration of zirconium increases in the alloy, the film's structure transitions from a nanocrystalline state to a more amorphous one. researchgate.net This ability to tune the microstructure is critical for specific applications. For instance, an amorphous structure is often preferred for diffusion barriers to prevent copper diffusion along grain boundaries. researchgate.net
Studies on co-sputtered Ru-Zr films have shown that both ruthenium and zirconium atoms primarily exist in a metallic state, with no significant reactions occurring between them during deposition. researchgate.net The incorporation of zirconium into ruthenium films has been demonstrated to inhibit the crystallization of the ruthenium. researchgate.net A Ru-Zr alloy with a zirconium content of 17.72% has been noted for its low resistivity and good thermal stability, making it a promising candidate for amorphous metal diffusion barriers in copper interconnects. researchgate.net
The properties of these films are directly linked to their composition. The sheet resistance of Ru-Zr alloys can be controlled by adjusting the sputtering power of the individual targets. koreascience.kr Investigations have shown that these alloys can maintain low and relatively stable sheet resistances even after rapid thermal annealing (RTA) at temperatures up to 700°C. koreascience.kr
| Zirconium Content (at. %) | Dominant Microstructure | Key Properties | Reference |
|---|---|---|---|
| Low | Nanocrystalline | Lower resistivity compared to higher Zr content. | researchgate.net |
| 17.72% | Amorphous-like | Low resistivity, good thermal stability, inhibits Ru crystallization. | researchgate.net |
| High | Amorphous | Preferred for diffusion barrier applications due to lack of grain boundaries. | researchgate.net |
Interfacial Stability in Metallization Schemes
In modern integrated circuits, the stability of interfaces between different material layers is crucial for device reliability. Ru-Zr alloys have been evaluated as diffusion barriers, particularly in copper metallization schemes. researchgate.netmdpi.com The primary function of a diffusion barrier is to prevent the migration of copper atoms into adjacent layers, such as the silicon substrate or dielectric materials, which could lead to device failure. mdpi.com
The effectiveness of Ru-Zr as a barrier is linked to its microstructure. Amorphous alloys are particularly effective because they lack the grain boundaries that serve as fast diffusion paths for copper. researchgate.netresearchgate.net The addition of zirconium to ruthenium helps to create this desirable amorphous state. researchgate.net Furthermore, some alloy systems can form a thin, self-segregating diffusion layer at the interface with copper during annealing, a characteristic seen with elements like manganese or zirconium in copper alloys. mdpi.commdpi.com This self-formed layer can act as an effective barrier. mdpi.com Ru-Zr alloys have demonstrated thermal stability up to at least 700°C, maintaining their structural integrity and barrier function without significant reaction at the interface. koreascience.kr
Charge Trapping Mechanisms in Nonvolatile Memories
Ru-Zr alloys are being investigated for their potential use as metal gate electrodes in metal-oxide-semiconductor (MOS) devices, which are fundamental components of nonvolatile memory. jkps.or.kr In charge-trapping flash memory, charges are stored in discrete traps within a dielectric layer rather than a conductive floating gate. nih.govmdpi.com The properties of the gate electrode are critical as they influence the electric field across the dielectric stack and, consequently, the efficiency of charge trapping and detrapping (programming and erasing). researchgate.net
Research on MOS capacitors using co-sputtered Ru-Zr alloy gates has shown that the flat-band voltage can be tuned by varying the Ru and Zr composition. jkps.or.kr This tunability is essential for setting the proper threshold voltages for NMOS and PMOS transistors. jkps.or.kr A Ru1Zr1 alloy, in particular, was found to have a suitable flat-band voltage for NMOS applications. jkps.or.kr Importantly, these Ru-Zr gate electrodes exhibit good thermal stability, with minimal changes in accumulation capacitance and flat-band voltage after annealing. jkps.or.kr This stability suggests that there is a negligible formation of an undesirable interfacial layer between the Ru-Zr gate and the underlying dielectric, which is crucial for reliable memory device operation. jkps.or.kr The use of a high work function metal like ruthenium in the alloy also helps in improving data retention characteristics. tennessee.eduresearchgate.net
Ruthenium-Zirconium Oxide Composites in Functional Materials
When combined with oxygen, ruthenium and zirconium form mixed oxide composites (Ru-Zr-O) that possess distinct functional properties, particularly in the realm of dielectric materials for semiconductor applications.
High-k Dielectric Properties in Semiconductor Devices
There is a continuous drive to replace silicon dioxide (SiO₂) with materials that have a higher dielectric constant (high-k) in transistors to allow for further device scaling. gelest.com Zirconium oxide (ZrO₂) is a well-known high-k material. mdpi.com Ruthenium-zirconium oxide composites have been studied for these applications. Theoretical calculations based on density functional theory have been used to understand the phase behavior of the Ru–Zr–O system. researchgate.netresearchgate.net
| Material System | Reported Dielectric Constant (k) | Key Findings | Reference |
|---|---|---|---|
| Zirconium Oxide (ZrO₂) | ~25 | Considered a promising high-k replacement for SiO₂. | mdpi.com |
| Zirconium-doped Hafnium Oxide (HfZrO) | Up to 59 | Superlattice structures can significantly enhance the k-value. | mdpi.com |
| Ruthenium-Zirconium Oxide (Ru-Zr-O) | Varies with composition/structure | Low solubility of constituent oxides presents challenges. Amorphous phase is key. | researchgate.netresearchgate.net |
Amorphization and Phase Separation Suppression Strategies
A significant challenge in creating functional Ru-Zr-O composites is the thermodynamic tendency for the constituent oxides, ruthenium oxide (RuO₂) and zirconium oxide (ZrO₂), to separate. researchgate.netresearchgate.net Phase diagrams calculated from first principles suggest a very low mutual solubility under typical experimental conditions. researchgate.netresearchgate.net This phase separation can be detrimental to the performance of a dielectric film, leading to non-uniform properties and increased leakage current.
One effective strategy to overcome this issue is to suppress crystallization and force the material into a stable amorphous state. researchgate.netresearchgate.net By creating an amorphous film, the kinetic barriers can prevent the system from separating into its thermodynamically stable (but separate) crystalline phases. researchgate.net Researchers have successfully prepared amorphous Ru₀.₄₈Zr₀.₅₂O₂ films in a solid solution phase by using a low-temperature thermal decomposition method (563 K). researchgate.netresearchgate.net This demonstrates that amorphization is a viable strategy to suppress phase separation in the Ru-Zr-O system. researchgate.netresearchgate.net The study of this amorphous solid solution using techniques like in-situ transmission electron microscopy has provided fundamental insights into its phase behavior, which is crucial for designing and fabricating reliable Ru-based mixed oxide materials for various applications. researchgate.net
Q & A
Q. What experimental techniques are critical for characterizing ruthenium-zirconium composites, and how do they address structural uncertainties?
Key methods include X-ray diffraction (XRD) for crystallinity analysis, Fourier-transform infrared spectroscopy (FTIR) for ligand coordination studies, and scanning electron microscopy (SEM) for morphology evaluation. For instance, hydrothermal-synthesized Ru/Zr metal-organic frameworks (MOFs) require XRD to confirm lattice parameters and SEM to assess particle uniformity . Neutron scattering can resolve discrepancies in nuclear radius measurements (e.g., for Ru vs. for Zr) derived from proton radiography .
Q. How do synthesis parameters influence the stability of ruthenium-intercalated zirconium phosphate materials?
Hydration state and intercalation ratios directly affect luminescence and self-quenching properties. For example, increasing the Ru(bpy)/ZrP ratio alters layer spacing, which is validated via thermal gravimetry (TGA) and BET surface area analysis. Optimal ratios minimize aggregation, as shown by luminescence decay kinetics in zirconium phosphate hosts .
Q. What are the distinguishing electronic properties of ruthenium and zirconium in alloy systems?
Ruthenium’s high electron density (4d⁷ configuration) contrasts with zirconium’s 4d⁰ state, influencing charge transfer in catalytic processes. X-ray photoelectron spectroscopy (XPS) and UV-vis diffuse reflectance spectroscopy are essential to map d-orbital interactions, particularly in Ru/Zr MOFs used for solar energy applications .
Advanced Research Questions
Q. How can conflicting data on ruthenium-zirconium catalytic activity in oxidation reactions be systematically resolved?
Discrepancies often arise from variations in active site accessibility or ligand environments. Combining in-situ Raman spectroscopy with density functional theory (DFT) simulations can correlate reaction intermediates with surface defects. For example, pyridine carboxylic acid ligands in Ru/Zr MOFs create Brønsted acid sites that enhance benzyl alcohol oxidation selectivity . Kinetic isotope effect (KIE) studies further distinguish rate-limiting steps in oxygen transfer mechanisms .
Q. What methodologies reconcile contradictory findings on ruthenium’s oxidation behavior in high-temperature nuclear applications?
Ruthenium release from fuel pellets under extreme conditions (e.g., spent fuel pool accidents) depends on oxygen partial pressure and zirconium cladding integrity. Controlled atmosphere experiments (e.g., H/HO gas mixtures) coupled with mass spectrometry quantify RuO volatilization rates. Cross-referencing with zirconium’s oxidation kinetics ( for Ru vs. for Zr) clarifies phase-boundary interactions .
Q. How do ruthenium and zirconium ions simulate chiral magnetic effects in relativistic heavy-ion collisions?
Ru and Zr isobar collisions generate differing magnetic field strengths due to proton count variations. Charge separation asymmetry, measured via azimuthal particle distribution (e.g., using the STAR detector), distinguishes chiral magnetic effects from background correlations. Statistical significance requires collision events to account for systematic uncertainties in flow harmonics .
Methodological Guidelines for Data Interpretation
- Handling Structural Contradictions : Use multi-technique validation (e.g., XRD paired with EXAFS) to resolve lattice parameter mismatches in Ru/Zr composites .
- Catalytic Mechanism Elucidation : Employ operando spectroscopy to track transient species during reactions, supplemented by microkinetic modeling .
- High-Energy Physics Applications : Leverage Monte Carlo simulations to isolate magnetic field-dependent phenomena from collective flow artifacts in collision data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
